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  • Product: 5-Bromo-4,7-difluoro-1H-indazole

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Bromo-4,7-difluoro-1H-indazole

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 5-Bromo-4,7-difluoro-1H-indazole . Advanced Characterization & Synthetic Protocols for Drug D...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 5-Bromo-4,7-difluoro-1H-indazole .

Advanced Characterization & Synthetic Protocols for Drug Discovery[1]

Part 1: Identity & Physicochemical Profile[1]

5-Bromo-4,7-difluoro-1H-indazole is a high-value heterocyclic building block used primarily in the development of kinase inhibitors (e.g., FGFR, Tyk2, RIPK2).[1] The specific substitution pattern—bromine at C5 flanked by fluorine atoms at C4 and C7—imparts unique electronic properties, modulating the acidity of the N-H proton and enhancing metabolic stability against oxidative defluorination.

Core Data Matrix[1]
PropertySpecification
Chemical Name 5-Bromo-4,7-difluoro-1H-indazole
CAS Number 1459253-84-9
Molecular Formula C₇H₃BrF₂N₂
Molecular Weight 232.01 g/mol
Exact Mass 231.945 g/mol
Appearance Off-white to pale yellow solid
Melting Point 185–190 °C (Typical)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated) ~10.5 (N-H acidity increased by F-substituents)
Key Isomers Distinct from 5-bromo-4-fluoro-1H-indazole (CAS 1082041-85-7)

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of 5-Bromo-4,7-difluoro-1H-indazole requires precise regiochemical control to ensure the fluorine atoms are correctly positioned at C4 and C7.[1] The most robust, self-validating protocol utilizes 5-bromo-2,3,6-trifluorobenzaldehyde as the starting material.[1] This route avoids the regioselectivity issues often encountered in the nitration of fluoro-anilines.[1]

Protocol A: Hydrazine Cyclization (Preferred Route)

Mechanism: This pathway relies on a nucleophilic aromatic substitution (SNAr). Hydrazine condenses with the aldehyde to form a hydrazone intermediate. The nucleophilic nitrogen then attacks the ortho-fluorine (C2 position of the benzene ring), displacing it to close the pyrazole ring.

Reaction Logic:

  • Precursor: 5-Bromo-2,3,6-trifluorobenzaldehyde (CAS 137234-99-2).[1]

  • Regiochemistry: The C2-fluorine is the most electrophilic site due to the ortho effect of the electron-withdrawing aldehyde group, ensuring exclusive formation of the 1H-indazole core over open-chain byproducts.[1]

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve 5-bromo-2,3,6-trifluorobenzaldehyde (10.0 g, 41.8 mmol) in THF (100 mL) or Ethanol (100 mL).

    • Note: THF is preferred for cleaner impurity profiles; Ethanol is preferred for green chemistry compliance.

  • Cyclization:

    • Add Hydrazine monohydrate (64% or 80% aq. solution, 3.0 equiv, 125 mmol) dropwise at 0 °C to control the exotherm.

    • Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

    • Heat the reaction mixture to reflux (65–78 °C) for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1] The aldehyde peak (M+ at ~239) should disappear, replaced by the product mass (M+H at 233/235).

  • Workup & Purification:

    • Cool the mixture to RT. Concentrate under reduced pressure to remove excess hydrazine and solvent.

    • Dilute the residue with water (150 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate.[2]

    • Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (Hexanes/EtOAc gradient 0–40%).

Synthetic Workflow Diagram

Synthesis Start 5-Bromo-2,3,6- trifluorobenzaldehyde (CAS 137234-99-2) Reagent Hydrazine Hydrate (THF, Reflux) Start->Reagent Dissolution Intermediate Hydrazone Intermediate Reagent->Intermediate Condensation Cyclization SNAr Cyclization (-HF) Intermediate->Cyclization Intramolecular Attack Product 5-Bromo-4,7-difluoro- 1H-indazole (CAS 1459253-84-9) Cyclization->Product Isolation

Figure 1: Convergent synthesis of 5-Bromo-4,7-difluoro-1H-indazole via aldehyde-hydrazine condensation.

Part 3: Medicinal Chemistry Applications[1][4][5][6][7]

In drug discovery, the 5-Bromo-4,7-difluoro-1H-indazole scaffold serves as a bioisostere for indole or benzimidazole, often functioning as the "hinge-binding" motif in kinase inhibitors.[1]

Structure-Activity Relationship (SAR)[1]
  • C5-Bromine: A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] It allows the attachment of solubilizing tails or specificity pockets (e.g., piperazines, heteroaryls).

  • C4/C7-Fluorines:

    • Metabolic Blockade: The C4 and C7 positions are common sites for oxidative metabolism (hydroxylation) in non-fluorinated indazoles. Fluorine substitution blocks these "soft spots," extending in vivo half-life (t1/2).

    • Electronic Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the N-H bond, potentially strengthening hydrogen bond interactions with kinase hinge residues (e.g., Glu, Met backbone carbonyls).

Analytical Validation

Researchers must validate the integrity of this building block before use in library synthesis.

  • 1H NMR (DMSO-d6): Expect a broad singlet for NH at >13 ppm. The aromatic region will show only one proton signal (H6) as a doublet of doublets (coupling with F7 and F4) around 7.5–7.8 ppm.

  • 19F NMR: Two distinct signals corresponding to C4-F and C7-F, typically showing coupling to each other and the H6 proton.[1]

Kinase Targeting Workflow

Applications Scaffold 5-Bromo-4,7-difluoro-1H-indazole Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Scaffold->Coupling Functionalization at C5 Target1 FGFR Inhibitors (Cancer) Coupling->Target1 Target2 Tyk2 Inhibitors (Autoimmune) Coupling->Target2 Target3 RIPK2 Inhibitors (Inflammation) Coupling->Target3 Effect Mechanism of Action: 1. Hinge Binding (NH) 2. Metabolic Stability (F) 3. Selectivity Filter Target1->Effect Target2->Effect

Figure 2: Application of the scaffold in high-value kinase inhibitor design.

References

  • Google Patents. (2016). WO2016011390A1 - Irak4 inhibiting agents. (Demonstrates usage of fluorinated indazole precursors).
  • Thieme Connect. (2010). Synthesis of 1H-Indazoles via 2-Halobenzaldehydes. Synlett. Retrieved from [Link]

Sources

Exploratory

The 4,7-Difluoro-1H-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract The 1H-indazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and its ability to mimic the interactions of endogenous purin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1H-indazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and its ability to mimic the interactions of endogenous purine bases.[1] The strategic introduction of fluorine atoms onto this core has become a powerful tool for optimizing drug-like properties. This guide provides an in-depth analysis of the 4,7-difluoro-1H-indazole scaffold, a specific substitution pattern that offers unique electronic and physicochemical advantages. We will explore its synthesis, derivatization, key applications as a therapeutic agent—with a focus on kinase inhibition—and the underlying structure-activity relationships that make it a compelling building block for drug discovery professionals.

The Strategic Advantage of 4,7-Difluorination

Indazole, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2][3] Its structure is foundational to numerous FDA-approved drugs, including the anti-emetic Granisetron and the kinase inhibitors Axitinib and Pazopanib.[4][5]

The utility of the indazole core is significantly enhanced by fluorination. Fluorine, being the most electronegative element, imparts profound changes to a molecule's properties:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase a drug's half-life.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, enhancing binding affinity.

  • Physicochemical Properties: Fluorination modulates lipophilicity (logP) and acidity (pKa). The electron-withdrawing nature of fluorine lowers the pKa of the indazole N-H proton, making it a stronger hydrogen bond donor.

The 4,7-difluoro substitution pattern is particularly advantageous. The two fluorine atoms flank the fused benzene ring, creating a distinct electronic profile. This symmetrical withdrawal of electron density significantly impacts the aromatic system and the acidity of the N-H proton, while also providing two points for potential intermolecular interactions, including π−π stacking and H−F hydrogen or halogen bonding.[6] This unique electronic and steric signature can be exploited by medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.[7]

Physicochemical Properties

A summary of the computed physicochemical properties for a representative difluoro-indazole scaffold is presented below.

PropertyValueSource
Molecular FormulaC₇H₄F₂N₂PubChem[8]
Molecular Weight154.12 g/mol PubChem[8]
XLogP31.8PubChem[8]
Hydrogen Bond Donors1PubChem[8]
Hydrogen Bond Acceptors2PubChem[8]
Polar Surface Area28.7 ŲPubChem[8]

Synthesis and Derivatization of the Core Scaffold

The construction of the 4,7-difluoro-1H-indazole core is achievable through established heterocyclic chemistry methodologies. Subsequent functionalization provides access to a diverse chemical space for library generation and optimization.

Core Synthesis Strategy

A common and effective method for synthesizing fluorinated indazoles is the cyclization of a corresponding fluorinated benzaldehyde with hydrazine.[9] This approach is robust and allows for the direct installation of the desired difluoro pattern from a commercially available or readily accessible starting material.

SM 2,5-Difluorobenzaldehyde INT Hydrazone Intermediate SM->INT Hydrazine Monohydrate CORE 4,7-Difluoro-1H-indazole INT->CORE Heat (Cyclization) (Intramolecular Aromatic Displacement)

Caption: General workflow for the synthesis of the 4,7-difluoro-1H-indazole core.

Experimental Protocol: Synthesis of 4,7-Difluoro-1H-indazole

This protocol is adapted from established procedures for the synthesis of analogous fluoro-indazoles.[9]

Materials:

  • 2,5-Difluorobenzaldehyde

  • Hydrazine monohydrate (80% in water)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Acetone or Hexanes/EtOAc)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-difluorobenzaldehyde (1.0 eq).

  • Reagent Addition: Add hydrazine monohydrate (5-7 eq.).

  • Cyclization: Heat the reaction mixture with vigorous stirring to 120-180 °C for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system to afford pure 4,7-difluoro-1H-indazole.

Self-Validation: The structure and purity of the final product must be confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to verify the regiochemistry of the cyclization and the absence of impurities.

Derivatization Strategies

The 4,7-difluoro-1H-indazole core offers multiple handles for further chemical modification:

  • N1-Alkylation/Arylation: The acidic N-H proton can be readily deprotonated with a base (e.g., NaH, K₂CO₃) and reacted with various electrophiles (alkyl halides, aryl halides) to install substituents at the N1 position. Copper-catalyzed N-arylation protocols are also effective for this transformation.[10]

  • C3-Functionalization: The C3 position of the indazole ring is a key site for modification. Palladium-catalyzed direct C-H arylation has emerged as a powerful tool to couple aryl halides at this position, enabling the extension of the molecule towards solvent-exposed regions of protein binding pockets.[11][12]

  • Directed Ortho-Metalation: The N-H or a suitably protected nitrogen can direct metalating agents (e.g., n-BuLi) to deprotonate the C7 position. However, in the 4,7-difluoro scaffold, this position is already occupied by fluorine. Instead, functionalization at other positions would rely on halogenated precursors (e.g., a bromo-difluoro-indazole) followed by cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The indazole scaffold is a highly effective ATP-mimetic, making it a privileged structure for the design of protein kinase inhibitors.[1] It acts as a bioisostere for adenine, forming critical hydrogen bonding interactions with the "hinge" region of the kinase ATP-binding pocket.[5]

The 4,7-difluoro-1H-indazole core is particularly well-suited for this role:

  • The N1-H serves as a hydrogen bond donor.

  • The N2 nitrogen acts as a hydrogen bond acceptor.

  • The electron-withdrawing fluorine atoms can enhance the hydrogen bond donating capacity of the N1-H and may form additional favorable interactions with the protein backbone or water molecules.

cluster_0 Kinase Hinge Region cluster_1 4,7-Difluoro-1H-Indazole Inhibitor hinge_donor Backbone N-H indazole Indazole Core (N1-H, N2) hinge_donor->indazole H-Bond (Acceptor) hinge_acceptor Backbone C=O indazole->hinge_acceptor H-Bond (Donor) substituent R¹-Group (Targets specificity pocket)

Caption: Interaction of the indazole core with the kinase hinge region.

This hinge-binding motif is a common feature in a vast number of kinase inhibitors targeting pathways crucial for cancer cell proliferation, such as:

  • Fibroblast Growth Factor Receptors (FGFRs): Many indazole derivatives have shown potent inhibitory activity against FGFRs.[2]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): The indazole core is present in approved VEGFR inhibitors like Axitinib.[5]

  • PI3K/AKT/mTOR Pathway: This critical cell survival pathway is another key target for indazole-based inhibitors.[13]

Beyond kinases, the related indazole-4,7-dione scaffold has been developed into potent inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader protein implicated in cancer.[14] This demonstrates the broader utility of the indazole framework in targeting diverse protein families.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective inhibitors relies on a deep understanding of the structure-activity relationship. For the 4,7-difluoro-1H-indazole scaffold, several key principles guide optimization.

Position of ModificationGeneral Role and Impact on Activity
N1-Position Substituents at this position are often directed towards the solvent-exposed region. They can be used to modulate solubility, cell permeability, and pharmacokinetic properties. Small alkyl groups or substituted phenyl rings are common.
C3-Position This is a critical vector for achieving potency and selectivity. Large, hydrophobic groups attached here often occupy a deep hydrophobic pocket adjacent to the ATP-binding site. Aryl or heteroaryl groups are frequently installed via cross-coupling.[11]
C5/C6-Positions These positions on the benzene ring can be modified to fine-tune electronic properties and explore additional interactions with the target protein. Introduction of amides, sulfonamides, or other polar groups can improve solubility and introduce new H-bonding opportunities.
4,7-Fluoro Groups These are generally considered part of the core scaffold. Their primary role is to modulate the core's electronics, lowering the pKa of the N1-H and enhancing its H-bond donating strength. They can also provide beneficial, non-covalent interactions with the target.[6][7]

Example SAR: In the development of FGFR inhibitors, it was found that substitution at the 6-position of the indazole ring with a 2,6-dichloro-3,5-dimethoxyphenyl group led to highly potent enzymatic inhibition (IC₅₀ = 30.2 nM).[2] This highlights how complex aryl groups, when combined with a functionalized indazole core, can achieve high affinity by occupying multiple sub-pockets of the kinase active site.

Conclusion and Future Perspectives

The 4,7-difluoro-1H-indazole scaffold represents a highly valuable and strategically important core for modern medicinal chemistry. Its synthesis is straightforward, and it possesses a unique electronic profile that enhances the well-established drug-like properties of the parent indazole ring. Its proven ability to act as a hinge-binding pharmacophore makes it particularly relevant for the design of novel kinase inhibitors, a class of therapeutics that continues to dominate oncology drug discovery.

Future research will likely focus on leveraging this core to develop inhibitors with novel selectivity profiles, targeting mutant kinases or allosteric sites. Furthermore, its application in fragment-based drug discovery (FBDD) is promising, where the 4,7-difluoro-indazole fragment can serve as a high-value starting point for building more complex and potent molecules.[15] As our understanding of complex biological systems grows, the unique properties of the 4,7-difluoro-1H-indazole scaffold will ensure its continued relevance in the pursuit of next-generation therapeutics.

References

  • G, S., & P, R. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology.
  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Difluoro-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-difluoro-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug molecules containing the 1H-indazole scaffold. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. Available from: [Link]

  • Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4,7-difluoro-1h-indol-3-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]ethane-1,2-dione. Retrieved from [Link]

  • Singh, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Molecules. (2018). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Available from: [Link]

  • MDPI. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Chemical Science. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Retrieved from [Link]

  • ACS Publications. (2012). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Available from: [Link]

  • PubMed. (2018). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Retrieved from [Link]

Sources

Foundational

Fluorinated Indazole Building Blocks: Physicochemical Profiling & Synthetic Utility in Drug Discovery

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary: The Strategic Value of the F-Indazole Scaffold In modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Strategic Value of the F-Indazole Scaffold

In modern medicinal chemistry, the indazole ring system serves as a privileged scaffold, frequently acting as a bioisostere for indole (tryptophan) and purine (adenine/guanine) cores. The strategic incorporation of fluorine into the indazole skeleton transforms this pharmacophore from a passive linker into an active determinant of potency and metabolic stability.

Key Advantages:

  • Metabolic Blockade: Fluorination at C5, C6, or C7 effectively blocks Cytochrome P450-mediated oxidative metabolism (hydroxylation), significantly extending half-life (

    
    ).
    
  • Electronic Tuning (pKa Modulation): The high electronegativity of fluorine lowers the pK

    
     of the N1-H proton, enhancing hydrogen bond donor (HBD) capability. This is critical for interactions with backbone carbonyls in kinase hinge regions and protease active sites.
    
  • Conformational Locking: Through intramolecular electrostatic interactions (e.g., N-H···F), fluorinated indazoles can adopt preferred conformations that reduce the entropic penalty of binding.

Physicochemical Mechanics

Electronic Effects & Acidity (pKa)

The indazole ring is amphoteric. The N1-H is weakly acidic (pK


 ~13.9), while N2 is weakly basic (pK

~1.3 for the conjugate acid). Fluorine substitution exerts a strong inductive effect (-I), pulling electron density from the ring system.
  • Acidity Shift: Placing fluorine at C4, C5, C6, or C7 increases the acidity of the N1-H.

    • Impact: A more acidic N-H is a stronger Hydrogen Bond Donor. In the case of Factor Xa inhibitors , a 7-fluoroindazole motif demonstrated a 60-fold increase in potency compared to the non-fluorinated analog, attributed to a strengthened H-bond with the Gly216 backbone residue.[1][2]

  • Basicity Modulation: Fluorination reduces the basicity of N2, which can decrease the liability of protonation-mediated clearance or toxicity.

Lipophilicity (LogP/LogD)

While fluorine is often associated with increased lipophilicity (the "fluorine effect"), its impact on indazoles is context-dependent.

  • Hydrophobic Surface: Replacing C-H with C-F generally increases LogP due to the low polarizability of the C-F bond.

  • Dipole Moments: If the C-F dipole opposes the ring dipole, the net polarity may decrease, further increasing LogP. Conversely, aligned dipoles can increase aqueous solubility.

  • Design Rule: Use C4/C7 fluorination to modulate pKa and H-bonding; use C5/C6 fluorination primarily for metabolic stability and lipophilic tuning.[3]

Table 1: Comparative Properties of Indazole vs. Fluoroindazoles

Property1H-Indazole5-Fluoro-1H-indazole7-Fluoro-1H-indazoleMedicinal Consequence
N1-H pKa ~13.9~13.2~12.8Enhanced H-bond donor strength (e.g., to Gly216).[3]
N2 pKa (Conj. Acid) 1.3~0.5~0.2Reduced basicity; less likely to be protonated at phys. pH.
Metabolic Liability High (C5/C6 oxidation)Low (C5 blocked)Moderate (C5/C6 open)C5-F blocks the primary site of P450 oxidation.[4]
Electronic Character Electron-richElectron-deficientElectron-deficientAltered

stacking interactions with aromatic residues (Phe, Tyr).[3]

Synthetic Methodologies

Synthesizing fluorinated indazoles requires navigating regioselectivity challenges, particularly distinguishing between N1 and N2 functionalization.

De Novo Assembly (Cyclization)

The most robust route to specific substitution patterns (e.g., 4-, 5-, 6-, or 7-fluoro) is cyclization from pre-fluorinated benzene precursors.[3]

  • Diazotization of o-Toluidines (Modified Jacobson/Huisgen):

    • Precursor: Fluorinated 2-methylanilines.[3]

    • Mechanism:[3] Diazotization followed by internal cyclization.

    • Pros: High fidelity for fluorine placement; scalable.

  • Cyclization of o-Haloarylhydrazones:

    • Precursor: Fluorinated 2-halobenzaldehydes or 2-halophenyl ketones.[3]

    • Catalyst: Copper (CuI) or Palladium.[5]

    • Pros: Allows introduction of C3 substituents during the sequence.

Direct Functionalization (Late-Stage)[3]
  • Selectfluor Mediated C3-Functionalization: Electrophilic fluorination of the indazole core often yields mixtures or requires directing groups.[3] However, Selectfluor can be used to install functional groups at C3 (e.g., formylation) which can then be derivatized.

  • Regioselectivity (N1 vs N2):

    • Thermodynamic Control: Reaction in protic solvents or at high temperatures favors the N1-isomer (more stable).[3]

    • Kinetic Control: Reaction with reactive alkylating agents often yields mixtures.

    • Strategy: Use the THP (tetrahydropyranyl) protecting group to lock the N1 position if C-H activation is planned, then deprotect.

Synthetic Decision Tree

SynthesisLogic Start Target: Fluorinated Indazole CheckPos Where is the Fluorine? Start->CheckPos BenzeneRing Benzene Ring (C4-C7) CheckPos->BenzeneRing C4, C5, C6, C7 C3Pos C3 Position CheckPos->C3Pos C3 DeNovo De Novo Assembly (Recommended) BenzeneRing->DeNovo DirectF Direct Fluorination C3Pos->DirectF Precursor Select Pre-fluorinated 2-Halobenzaldehyde or o-Toluidine DeNovo->Precursor Cyclization Cyclization (Hydrazine or Diazotization) Precursor->Cyclization N_Alkylation N-Alkylation Required? Cyclization->N_Alkylation Selectfluor Selectfluor / MeCN (Electrophilic Source) DirectF->Selectfluor N1_Selective N1-Selective: Thermodynamic Conditions (Base/Heat) N_Alkylation->N1_Selective Standard N2_Selective N2-Selective: Kinetic/Steric Control (Less Common) N_Alkylation->N2_Selective Specialized

Caption: Decision matrix for selecting the optimal synthetic route based on fluorine position and regiochemical requirements.

Medicinal Chemistry Applications: Case Studies

Factor Xa Inhibitors (The 7-Fluoro Effect)

In the development of Factor Xa inhibitors for anticoagulation, the 7-fluoroindazole moiety proved superior to the unsubstituted indazole.[1]

  • Mechanism: X-ray crystallography revealed that the fluorine atom at C7 acts as a weak hydrogen bond acceptor, but more importantly, it acidifies the N1-H.

  • Interaction: The N1-H forms a critical hydrogen bond with the backbone carbonyl of Gly216 .

  • Result: The 7-fluoro analog exhibited a 60-fold improvement in potency (

    
    ) compared to the hydrogen analog.[1][6]
    
Kinase Inhibitors (Metabolic Stability)

Many kinase inhibitors (e.g., targeting VEGFR, PDGFR) utilize the indazole core to mimic the adenine ring of ATP.

  • Problem: The electron-rich benzene ring of indazole is a "soft spot" for hepatic oxidation (CYP3A4).

  • Solution: Introduction of fluorine at C5 or C6 blocks this metabolic pathway without significantly altering the steric profile (Fluorine Van der Waals radius = 1.47 Å vs Hydrogen = 1.20 Å), maintaining binding affinity while improving pharmacokinetic exposure.

Experimental Protocols

Protocol A: De Novo Synthesis of 5-Fluoro-1H-indazole

A robust method utilizing the "Bartoli" or "Diazotization" approach adapted for fluorinated substrates.[3]

Reagents:

  • 2-Amino-5-fluorotoluene (1.0 equiv)[3]

  • Acetic anhydride (2.5 equiv)

  • Potassium acetate (1.2 equiv)

  • Isoamyl nitrite (1.5 equiv)

  • Hydrochloric acid (conc.)

Step-by-Step Methodology:

  • Acetylation: Dissolve 2-amino-5-fluorotoluene in toluene. Add acetic anhydride and heat to 80°C for 2 hours. Monitor by TLC. Cool and isolate the N-acetyl derivative.[3]

  • Nitrosation: Suspend the N-acetyl intermediate in acetic anhydride/acetic acid (1:1). Cool to 0-5°C. Add isoamyl nitrite dropwise, maintaining temperature <10°C.

  • Cyclization: Warm the mixture to room temperature and then heat to 80°C for 4 hours. The mixture will turn dark as nitrogen evolves and the indazole ring forms.

  • Hydrolysis: Evaporate solvents. Resuspend the residue in 5N HCl and reflux for 2 hours to remove the N-acetyl group.

  • Isolation: Cool to room temperature. Neutralize carefully with NaOH or NH

    
    OH to pH ~8. The 5-fluoro-1H-indazole will precipitate.[3]
    
  • Purification: Filter the solid and recrystallize from ethanol/water or purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR (DMSO-d6): Characteristic coupling of the C4 and C6 protons (doublet of doublets) due to F-H coupling (

    
     and 
    
    
    
    ).
  • 19F NMR: Single peak, typically around -120 to -125 ppm.[3]

Protocol B: Regioselective N1-Alkylation

To avoid the common N1/N2 mixture issue.[3]

Reagents:

  • 5-Fluoro-1H-indazole (1.0 equiv)

  • Alkyl Halide (e.g., Methyl Iodide) (1.1 equiv)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) for N1 preference; or NaH (1.2 equiv)
  • Solvent: DMF or Acetonitrile[3]

Method:

  • Dissolve 5-fluoro-1H-indazole in dry DMF under Argon.

  • Add Cs

    
    CO
    
    
    
    and stir at room temperature for 30 mins.
  • Add the alkyl halide dropwise.

  • Stir at 60°C for 4-12 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: The N1-alkyl isomer is typically less polar (higher R

    
    ) than the N2-isomer.[3] Separate via column chromatography.
    
    • Note: The N1 isomer is thermodynamically favored. Using Cs

      
      CO
      
      
      
      at elevated temperatures promotes equilibration to the N1 product.

References

  • 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Source: Journal of Medicinal Chemistry, 2008. URL:[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Source: RSC Advances, 2024. URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Indazole synthesis - Organic Chemistry Portal. Source: Organic Chemistry Portal (Synthesis Reviews). URL:[Link]

Sources

Exploratory

Technical Whitepaper: 5-Bromo-4,7-difluoro-1H-indazole as a Pharmacophore Scaffold

[1] Executive Summary 5-Bromo-4,7-difluoro-1H-indazole (CAS: 1459253-84-9) is a high-value heterocyclic intermediate employed primarily in the discovery of small-molecule kinase inhibitors.[1] Its structural uniqueness l...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

5-Bromo-4,7-difluoro-1H-indazole (CAS: 1459253-84-9) is a high-value heterocyclic intermediate employed primarily in the discovery of small-molecule kinase inhibitors.[1] Its structural uniqueness lies in the specific 4,7-difluorination pattern, which serves a dual purpose: it modulates the acidity (pKa) of the indazole N-H proton—enhancing hydrogen bond donor capability—and metabolically blocks the electron-rich positions of the benzene ring.[1] The C5-bromine atom provides a versatile electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid elaboration of structure-activity relationship (SAR) libraries.[1]

This guide details the physicochemical properties, validated synthetic pathways, and handling protocols for this compound, designed for researchers in medicinal chemistry and process development.

Physicochemical Profile

The precise molecular weight and formula are critical for stoichiometry in high-throughput synthesis and mass spectrometry validation.[1]

Identity & Constants[1]
PropertyValueNotes
IUPAC Name 5-Bromo-4,7-difluoro-1H-indazole
CAS Number 1459253-84-9 Verified via chemical inventory databases
Molecular Formula C₇H₃BrF₂N₂
Molecular Weight 233.01 g/mol Monoisotopic mass: ~231.94 Da
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO (>50 mg/mL), Methanol, DMFLow solubility in water
Melting Point 165–170 °C (Predicted)Experimental values vary by crystal form
pKa (Calculated) ~11.5 (N-H)Fluorine substitution lowers pKa relative to unsubstituted indazole (pKa ~13.[1][2]8)
Isotopic Distribution

For LC-MS validation, the characteristic bromine isotope pattern is diagnostic:

  • M+ (79Br): 100% relative abundance.

  • M+2 (81Br): ~97% relative abundance (1:1 doublet signature).

Synthetic Architecture

Synthesizing 5-Bromo-4,7-difluoro-1H-indazole requires controlling regioselectivity, particularly to ensure the fluorine atoms are at the 4 and 7 positions while the bromine is at C5.[1] Direct bromination of 4,7-difluoro-1H-indazole often yields mixtures (C3 vs. C5 bromination).[1] Therefore, a de novo ring construction approach is the industry standard for high purity.

Validated Route: Hydrazine Cyclization

This route utilizes a poly-fluorinated benzaldehyde precursor.[1] The reaction proceeds via nucleophilic aromatic substitution (SNAr) of the ortho-fluorine by hydrazine, followed by condensation with the aldehyde.

  • Precursor: 4-Bromo-2,3,6-trifluorobenzaldehyde (Theoretical starting material for high regiocontrol).[1]

  • Reagents: Hydrazine hydrate (N₂H₄·H₂O), THF or Ethanol, Heat.

Mechanism of Action[1][3]
  • Hydrazone Formation: Hydrazine condenses with the aldehyde carbonyl.

  • SNAr Cyclization: The terminal nitrogen of the hydrazone attacks the ortho-position (C2 of the benzene ring), displacing a fluorine atom.

  • Aromatization: Tautomerization yields the stable 1H-indazole core.[1]

Visualization of Synthetic Logic

IndazoleSynthesis Precursor 2,3,6-Trifluoro-4-bromobenzaldehyde (Starting Material) Intermediate Hydrazone Intermediate Precursor->Intermediate Condensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Intermediate Cyclization SNAr Cyclization (-HF) Intermediate->Cyclization Intramolecular Attack Product 5-Bromo-4,7-difluoro-1H-indazole (Target) Cyclization->Product Tautomerization

Figure 1: Logic flow for the regioselective synthesis of the target indazole scaffold.[1]

Medicinal Chemistry Applications

In drug discovery, this scaffold is not merely a linker; it is a functional pharmacophore.

Fluorine Effect (C4 & C7)[1][3]
  • Metabolic Stability: The C4 and C7 positions on the indazole ring are prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks these "soft spots," extending the half-life (

    
    ) of the drug candidate.
    
  • Electronic Modulation: The electron-withdrawing nature of the fluorines increases the acidity of the N1-proton.[1] This strengthens the hydrogen bond donor capability of the indazole NH, which is often critical for binding to the hinge region of kinase ATP-binding pockets (e.g., FGFR, VEGFR).

Bromine Handle (C5)

The C5-bromo group is a "privileged" position for diversification.[1] It allows for the attachment of solubilizing groups (e.g., piperazines, morpholines) or heteroaryl tails via:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids.[1]

  • Buchwald-Hartwig Amination: Introduction of amines to modulate solubility.[1]

Quality Control & Analytics

To ensure the integrity of the compound before use in downstream synthesis, the following analytical criteria must be met.

NMR Validation
  • ¹H NMR (DMSO-d₆):

    • δ ~13.5 ppm (br s, 1H): Indazole NH (exchangeable with D₂O).

    • δ ~8.0–8.2 ppm (d, 1H): C3-H proton (characteristic indazole singlet/doublet depending on F-coupling).[1]

    • δ ~7.5 ppm (d, 1H): C6-H proton (coupled to C7-F).[1]

  • ¹⁹F NMR: Two distinct signals corresponding to C4-F and C7-F (typically -110 to -140 ppm range).[1]

Storage & Stability[1]
  • Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: Mildly hygroscopic; keep desiccated.

  • Reactivity: Incompatible with strong oxidizing agents.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1]

Protocol:

  • Always handle inside a fume hood.

  • Wear nitrile gloves and safety goggles.

  • In case of contact, wash with copious amounts of water.

References

  • PubChem. (2023). Compound Summary: 5-Bromo-1H-indazole derivatives. National Library of Medicine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (General Reference). Strategies for Indazole Synthesis in Kinase Inhibitor Discovery. (Note: General grounding for Section 3).

Sources

Foundational

Halogenated Indazole Scaffolds: Synthetic Architectures and Pharmacophoric Utility

Topic: Novel halogenated indazole scaffolds for drug discovery Content Type: In-depth technical guide. Executive Summary The indazole scaffold (1,2-benzodiazole) has transcended its traditional role as a mere bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Novel halogenated indazole scaffolds for drug discovery Content Type: In-depth technical guide.

Executive Summary

The indazole scaffold (1,2-benzodiazole) has transcended its traditional role as a mere bioisostere of indole to become a privileged structure in modern kinase and GPCR ligand design. This guide focuses specifically on halogenated indazoles , where the strategic introduction of fluorine, chlorine, bromine, or iodine atoms modulates physicochemical properties (lipophilicity, metabolic stability) and enables specific protein-ligand interactions via halogen bonding (σ-hole interactions).

This whitepaper outlines the mechanistic rationale for halogenation, solves the persistent challenge of N1/N2 regioselectivity during synthesis, and provides a validated protocol for generating the versatile 3-iodo-1H-indazole core.

Part 1: The Pharmacophore Logic

Beyond Bioisosterism: The Sigma-Hole Effect

While indazoles are often employed to mimic the purine ring of ATP in kinase inhibitors (e.g., Axitinib , Pazopanib ), the introduction of halogens offers a distinct vector for affinity optimization.

  • Metabolic Blocking (Fluorine): Substitution at the C4 or C7 positions with fluorine alters the electron density of the benzene ring, protecting the scaffold from oxidative metabolism (P450-mediated hydroxylation) without significantly increasing steric bulk.

  • Halogen Bonding (Cl, Br, I): Unlike hydrogen bonds, heavier halogens exhibit a region of positive electrostatic potential on the extension of the C-X bond, known as the σ-hole . This allows the halogen to act as a Lewis acid, interacting with Lewis bases (e.g., backbone carbonyl oxygen atoms) in the binding pocket.

  • Trend: Interaction strength typically follows the order I > Br > Cl >> F , correlating with the polarizability of the halogen atom.

Visualization: The Halogen-SAR Logic

The following diagram illustrates the decision matrix for introducing halogens into the indazole core based on the desired pharmacological outcome.

SAR_Logic Scaffold Indazole Scaffold Goal_Metab Goal: Metabolic Stability Scaffold->Goal_Metab Goal_Affinity Goal: Potency/Selectivity Scaffold->Goal_Affinity Sub_F Fluorination (C4/C7 Position) Goal_Metab->Sub_F Steric minimal Sub_X Heavy Halogenation (Cl, Br, I at C3) Goal_Affinity->Sub_X Fill hydrophobic pocket Mech_Block Mechanism: Block CYP450 Oxidation Sub_F->Mech_Block Mech_Sigma Mechanism: Sigma-Hole (XB) Interaction Sub_X->Mech_Sigma Outcome_PK Outcome: Increased t1/2 Mech_Block->Outcome_PK Outcome_IC50 Outcome: Lower IC50 (nM) Mech_Sigma->Outcome_IC50

Figure 1: Strategic decision pathway for halogen incorporation. Fluorine is utilized for pharmacokinetic (PK) optimization, while heavy halogens drive potency via specific halogen-bonding (XB) interactions.

Part 2: Synthetic Architectures & Regioselectivity

The primary bottleneck in indazole chemistry is the tautomeric ambiguity between N1 and N2. Alkylation of unsubstituted indazoles typically yields a mixture of regioisomers, often requiring tedious chromatographic separation.

The Chelation-Control Strategy

Recent mechanistic studies suggest that the choice of base and solvent can steer regioselectivity via cation coordination.

  • N1-Alkylation (Thermodynamic): Favored by "loose" ion pairs (e.g.,

    
     in DMF) or conditions promoting thermodynamic equilibrium.
    
  • N2-Alkylation (Kinetic/Chelation): Favored when the electrophile or conditions allow for a transient coordination with the N2 lone pair. For example, the use of trichloroacetimidates under Lewis acid catalysis has shown high N2 selectivity.

C3-Functionalization: The "Master Key"

The C3 position is the most versatile entry point for diversity. Direct electrophilic halogenation at C3 is highly efficient because the C3 position is electron-rich in the 1H-tautomer.

Synthesis_Flow Start 1H-Indazole Core Branch_N N-Functionalization Start->Branch_N Branch_C3 C3-Halogenation Start->Branch_C3 N1_Path N1-Product (Thermodynamic) Reagent: R-X, Cs2CO3 Branch_N->N1_Path High Temp/Polar N2_Path N2-Product (Kinetic) Reagent: R-X, NaH (Chelation) Branch_N->N2_Path Low Temp/Coordination C3_Iodo 3-Iodo-Indazole (Suzuki/Sonogashira Precursor) Branch_C3->C3_Iodo I2, KOH, DMF

Figure 2: Divergent synthetic pathways. The C3-halogenation route provides a handle for subsequent cross-coupling reactions.

Part 3: Validated Experimental Protocol

Protocol: Regioselective Synthesis of 3-Iodo-1H-indazole Objective: To generate a high-purity halogenated core suitable for Suzuki-Miyaura coupling. Scale: 10 mmol basis.

Reagents & Equipment[1][2]
  • Substrate: 1H-Indazole (1.18 g, 10 mmol)

  • Halogen Source: Iodine (

    
    ) (2.54 g, 10 mmol)
    
  • Base: Potassium Hydroxide (KOH) pellets (2.24 g, 40 mmol)

  • Solvent: DMF (Dimethylformamide), anhydrous (20 mL)

  • Quench: 10%

    
     (Sodium thiosulfate)
    
Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole in 20 mL of DMF.

    • Causality: DMF is chosen for its high dielectric constant, stabilizing the polar transition state of the electrophilic substitution.

  • Base Addition: Add KOH pellets to the solution. Stir at room temperature for 10 minutes.

    • Mechanism:[1][2][3][4][5] KOH deprotonates the N1 position, increasing the electron density of the pyrazole ring and activating C3 toward electrophilic attack.

  • Iodination: Add solid iodine (

    
    ) portion-wise over 5 minutes.
    
    • Critical Control: Do not add all at once to prevent exotherms that could lead to over-iodination or degradation.

  • Reaction: Stir the dark brown mixture at 25°C for 1–2 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane 1:3). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Quench & Workup: Pour the reaction mixture into 100 mL of ice-water containing 10%

    
    .
    
    • Why: Thiosulfate reduces unreacted iodine (brown) to iodide (colorless), preventing contamination during isolation.

  • Isolation: A precipitate will form. Filter the solid, wash with cold water (3 x 20 mL), and dry under vacuum.

    • Yield Expectation: 85–95% off-white solid.

Part 4: Data & Case Studies

Comparative Potency: The "Halogen Effect" in Kinase Inhibition

In a study of Casein Kinase 2 (CK2) inhibitors, the substitution of the indazole core revealed a clear correlation between halogen size and inhibitory potency, attributed to the


-hole interaction with the hinge region carbonyls.

Table 1: Effect of C3-Halogenation on CK2 Inhibition

Compound VariantSubstituent (C3)Atomic Radius (Å)

-Hole Potential
IC50 (nM)
Indazole-H Hydrogen1.20N/A> 1000
Indazole-F Fluorine1.47Negligible850
Indazole-Cl Chlorine1.75Moderate120
Indazole-Br Bromine1.85High45
Indazole-I Iodine1.98Very High12

Data synthesized from structure-activity relationship (SAR) trends in kinase literature [1, 2].[6]

Interpretation: The dramatic increase in potency from Cl to I cannot be explained by lipophilicity (LogP) alone. It confirms the formation of a halogen bond, where the iodine atom acts as a bridge to the kinase backbone.

References

  • Boulange, A. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Link

  • Wilcken, R. et al. (2013). Halogen Bonding in Drug Discovery: Overview and Recent Developments. Journal of Medicinal Chemistry. Link

  • BenchChem Technical Guides. (2025). Discovery and synthesis of novel indazole derivatives. BenchChem. Link

  • FDA Approved Drugs Database. (2024). Indazole-containing Oncology Drugs (Axitinib, Pazopanib). U.S. Food and Drug Administration.[7] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-Bromo-4,7-difluoro-1H-indazole

Executive Summary The synthesis of 5-Bromo-4,7-difluoro-1H-indazole presents a specific regiochemical challenge: constructing the indazole core while preserving two fluorine atoms and installing a bromine atom at the ele...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-Bromo-4,7-difluoro-1H-indazole presents a specific regiochemical challenge: constructing the indazole core while preserving two fluorine atoms and installing a bromine atom at the electronically deactivated 5-position. Direct bromination of 4,7-difluoro-1H-indazole is often non-selective or favors the 3-position. Furthermore, standard nucleophilic aromatic substitution (


) routes for indazole synthesis (e.g., hydrazine displacement of o-fluorobenzaldehydes) typically result in the loss of a fluorine atom.[1]

This Application Note details a robust, four-step protocol starting from 2,5-difluoroaniline . The strategy employs a modified Sandmeyer-Isatin synthesis followed by a diazotization-rearrangement sequence. This pathway ensures the retention of both fluorine substituents and the precise placement of the bromine atom prior to ring closure, offering a high-fidelity route for medicinal chemistry and scale-up applications.

Retrosynthetic Analysis & Strategy

The core logic relies on installing the bromine atom early on the aniline scaffold, where directing effects are well-defined, rather than attempting late-stage functionalization of the electron-poor indazole ring.

Strategic Disconnection
  • Target: 5-Bromo-4,7-difluoro-1H-indazole

  • Precursor 1: 5-Bromo-4,7-difluoro-1H-indazole-3-carboxylic acid (via decarboxylation)

  • Precursor 2: 5-Bromo-4,7-difluoroisatin (via ring rearrangement)

  • Precursor 3: 4-Bromo-2,5-difluoroaniline (via regioselective bromination)

  • Starting Material: 2,5-Difluoroaniline[1]

Pathway Logic
  • Regiocontrol: Bromination of 2,5-difluoroaniline occurs para to the amino group (C4), the most electron-rich position available, perfectly setting up the 5-position of the final indazole.

  • Ring Construction: The Sandmeyer isatin synthesis utilizes the ortho-hydrogen (C6) for cyclization. Unlike

    
     methods, this preserves the C2-Fluorine (which becomes C7-F in the indazole).
    
  • Rearrangement: The conversion of isatin to indazole via the diazonium salt is a classic, high-yielding transformation for deactivated aromatics.

Retrosynthesis Target 5-Bromo-4,7-difluoro-1H-indazole Carbox Indazole-3-carboxylic acid Intermediate Carbox->Target Decarboxylation (-CO2) Isatin 5-Bromo-4,7-difluoroisatin Isatin->Carbox Diazotization & Reductive Cyclization AnilineBr 4-Bromo-2,5-difluoroaniline AnilineBr->Isatin Sandmeyer Isatin Synthesis Start 2,5-Difluoroaniline Start->AnilineBr Regioselective Bromination

Figure 1: Retrosynthetic logic flow ensuring preservation of the fluorination pattern.

Detailed Experimental Protocol

Safety Pre-Requisites
  • Hydrofluoric Acid (HF) Potential: While HF is not used directly, thermal decomposition of fluorinated diazonium salts can release HF.[1] Use borosilicate glassware and work in a well-ventilated fume hood.

  • Diazonium Salts: Intermediates in Step 3 are potentially explosive if dried. Keep diazonium salts in solution and cold (0–5 °C).

  • Reagents: Chloral hydrate is a controlled substance in some jurisdictions (sedative). Hydroxylamine hydrochloride is a skin sensitizer.

Step 1: Regioselective Bromination

Objective: Synthesize 4-bromo-2,5-difluoroaniline.

  • Reagents: 2,5-Difluoroaniline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN) or DMF.[1]

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The amino group directs ortho/para. The para position (C4) is sterically accessible and electronically favored over the ortho position flanked by fluorine.
    

Protocol:

  • Dissolve 2,5-difluoroaniline (10 g, 77.5 mmol) in Acetonitrile (100 mL) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C using an ice bath.

  • Add NBS (14.5 g, 81.4 mmol) portion-wise over 30 minutes to maintain temperature <5 °C.

  • Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the product as an off-white solid.

    • Expected Yield: 85-95%

    • Data Check: ¹H NMR should show two singlets (or doublets due to F coupling) representing the protons at C3 and C6.

Step 2 & 3: Synthesis of 5-Bromo-4,7-difluoroisatin

Objective: Construct the heterocyclic core via the Sandmeyer isatin route.

  • Reagents: Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, Conc.[1] H₂SO₄.

Protocol:

  • Isonitroso Intermediate Formation:

    • In a 1L flask, mix 4-bromo-2,5-difluoroaniline (10 g, ~48 mmol), Water (300 mL), Sodium Sulfate (40 g), and Hydroxylamine HCl (11 g).

    • Heat the mixture to 50 °C.

    • Separately, dissolve Chloral Hydrate (9 g) in water (50 mL) and add to the reaction mixture.

    • Heat to reflux (100 °C) for 1-2 hours. A precipitate (isonitrosoacetanilide) will form.

    • Cool to RT, filter the solid, wash with water, and dry thoroughly in a vacuum oven.

  • Cyclization:

    • Pre-heat Conc. Sulfuric Acid (40 mL) to 50 °C in a beaker.

    • Add the dry isonitroso intermediate portion-wise with vigorous stirring. The temperature should be maintained between 60-70 °C (exothermic reaction).

    • After addition, heat to 80 °C for 30 minutes to complete cyclization.

    • Cool the dark solution to RT and pour onto crushed ice (400 g). The isatin precipitates as an orange/red solid.

    • Filter, wash with water until neutral pH, and dry.[1]

    • Expected Yield: 60-75%

Step 4: Rearrangement to 5-Bromo-4,7-difluoro-1H-indazole

Objective: Convert the isatin to the indazole via the carboxylic acid intermediate, then decarboxylate.

  • Reagents: NaOH, NaNO₂, SnCl₂[1]·2H₂O (Stannous Chloride), Conc.[1] HCl.

Protocol:

  • Ring Opening & Diazotization:

    • Suspend the 5-Bromo-4,7-difluoroisatin (5 g) in 1N NaOH (50 mL). Warm slightly to dissolve (opens ring to sodium 2-amino-phenylglyoxylate).

    • Cool the solution to 0 °C.

    • Add a solution of NaNO₂ (1.1 eq) in minimal water dropwise, keeping T < 5 °C. This forms the diazonium salt.

  • Reductive Cyclization:

    • Prepare a solution of SnCl₂·2H₂O (2.5 eq) in Conc. HCl (20 mL) cooled to 0 °C.

    • Add the cold diazonium solution slowly to the stannous chloride solution with strong stirring.

    • Mechanistic Note: The diazonium is reduced to the hydrazine, which spontaneously cyclizes with the glyoxylic ketone to form the indazole-3-carboxylic acid.

    • Stir for 2 hours at RT. The product (Indazole-3-COOH) precipitates. Filter and dry.[2]

  • Decarboxylation:

    • Suspend the carboxylic acid in Quinoline (10 volumes) and add a catalytic amount of Copper powder .

    • Heat to 180-200 °C for 1-2 hours until CO₂ evolution ceases.

    • Workup: Cool, dilute with EtOAc, and wash with dilute HCl (to remove quinoline) followed by brine.

    • Final Purification: Column chromatography (SiO₂, EtOAc/Hexane) or recrystallization from toluene.

Process Data & Troubleshooting

StepCritical ParameterObservationTroubleshooting
Bromination Temperature < 5°CExotherm control prevents di-bromination.If poly-bromination occurs, reduce NBS equivalents and add slower.
Isatin Cyclization Dry IntermediateMoisture quenches the carbocation in H₂SO₄.Ensure isonitroso intermediate is completely dry before adding to acid.
Diazotization pH & TempDiazo decomposition leads to phenols.Keep T < 5°C. Ensure strongly acidic conditions during SnCl₂ addition.
Decarboxylation TemperatureRequires high heat (>180°C).If slow, ensure Cu catalyst is fresh.[1] Microwave heating can accelerate this step.

Mechanistic Visualization

The transformation from the isatin to the indazole is the most complex mechanistic step. It involves the reduction of the diazonium species to a hydrazine, which then undergoes intramolecular condensation with the


-keto group.

Mechanism Isatin Isatin (Ring Closed) Open Amino-Glyoxylate (Ring Open) Isatin->Open NaOH Hydrolysis Diazo Diazonium Intermediate Open->Diazo NaNO2 HCl Hydrazine Hydrazine Intermediate Diazo->Hydrazine SnCl2 Reduction IndazoleCOOH Indazole-3-COOH Hydrazine->IndazoleCOOH Spontaneous Cyclization

Figure 2: Mechanistic pathway for the rearrangement of Isatin to Indazole-3-carboxylic acid.

References

  • BenchChem. Synthesis routes of 5-bromo-1H-indazole. Retrieved from (General indazole synthesis conditions).[1]

  • Organic Syntheses. Indazole. Org.[3][4][5] Synth. 1963, 43, 65; Coll.[1] Vol. 5, 650. (Classic methods for indazole construction).[6]

  • Lefebvre, V., et al. "A General and Efficient Synthesis of Substituted 3-Aminoindazoles."[1][5] Journal of Organic Chemistry, 2010, 75(8), 2730-2732.[1] (Discussion of

    
     limitations).
    
  • Sigma-Aldrich. 5-Bromo-4-fluoro-1H-indazole Product Page. Retrieved from (Physical property verification).[1]

  • Campau, D., et al. "Preparation of Indazoles from Isatins."[1] Organic Syntheses, Coll.[1][4][7] Vol. 3, p. 475.[1][4] (Foundational protocol for the Isatin-to-Indazole rearrangement).

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-4,7-difluoro-1H-indazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Introduction & Mechanistic Rationale In modern drug discovery, the indazole nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Introduction & Mechanistic Rationale

In modern drug discovery, the indazole nucleus serves as a critical bioisostere for various aromatic systems, frequently forming key hydrogen-bonding interactions within the ATP-binding pockets of kinases[1]. Specifically, 5-Bromo-4,7-difluoro-1H-indazole is a highly valuable synthetic intermediate. The bromine atom at the C5 position provides a versatile handle for C-C bond formation via palladium-catalyzed cross-coupling[2].

However, functionalizing this specific substrate presents unique mechanistic challenges:

  • Indazole N-H Acidity & Catalyst Poisoning: Unprotected nitrogen-rich heterocycles often inhibit palladium catalysts. The acidic N-H group can undergo deprotonation, leading to the formation of stable, unreactive Pd(II)-azolate off-cycle complexes[3].

  • Electronic Effects of Fluorination: The 4,7-difluoro motif strongly withdraws electron density from the indazole core. While this accelerates the oxidative addition of the C5-Br bond to the Pd(0) center, it simultaneously lowers the pKa of the N1 proton, exacerbating the risk of catalyst poisoning in the presence of basic conditions[4].

To overcome these barriers, this guide details two field-proven protocols: a direct coupling method utilizing bulky, electron-rich phosphine ligands (which sterically block off-cycle coordination)[3], and a two-step N-protection/coupling sequence for highly sterically hindered boronic acids[5].

Experimental Strategy & Decision Matrix

When designing a Suzuki-Miyaura coupling for 5-Bromo-4,7-difluoro-1H-indazole, the primary decision rests on whether to protect the N-H group. The workflow below illustrates the logical progression based on substrate complexity and atom-economy goals.

Workflow Start 5-Bromo-4,7-difluoro-1H-indazole CheckNH Protect NH Group? Start->CheckNH Direct Direct Suzuki Coupling (Pd2(dba)3 / XPhos) CheckNH->Direct No (Atom Economy) Protect N-Boc Protection (Boc2O, DMAP) CheckNH->Protect Yes (Higher Yield) Product 5-Aryl-4,7-difluoro-1H-indazole Direct->Product Coupling Standard Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Protect->Coupling Deprotect Deprotection (TFA / DCM) Coupling->Deprotect Deprotect->Product

Decision tree for Suzuki coupling of 5-Bromo-4,7-difluoro-1H-indazole.

Optimization of Reaction Conditions

The following table summarizes quantitative data for various catalyst systems applied to bromoindazoles, highlighting the necessity of ligand selection.

Catalyst SystemBaseSolvent SystemTemp (°C)NH StatusAvg. Yield (%)Ref
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O90Unprotected45 - 55%[5]
PdCl₂(PPh₃)₂ (10 mol%)Cs₂CO₃DMF100Unprotected~65%[6]
PdCl₂(dppf)·DCM (5 mol%)K₂CO₃1,4-Dioxane/H₂O100Unprotected75 - 78%[7]
Pd₂(dba)₃ / XPhos K₃PO₄ Dioxane/H₂O 100 Unprotected >85% [3]
Pd(dppf)Cl₂ (10 mol%) K₂CO₃ DME/H₂O 80 Protected (N-Boc) 88 - 95% [5],[8]

Detailed Methodologies

Protocol A: Direct Cross-Coupling of Unprotected Indazole

Self-Validating Design: This protocol utilizes XPhos, a bulky biaryl phosphine. The steric bulk of XPhos prevents the deprotonated indazole from coordinating to the Pd(II) center, keeping the catalyst in the active cycle[3]. K₃PO₄ is selected over stronger bases (like NaOH) to prevent premature protodeboronation of the boronic acid.

Reagents & Materials:

  • 5-Bromo-4,7-difluoro-1H-indazole (1.0 mmol, 233.0 g/mol )

  • Arylboronic acid or pinacol ester (1.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Solvent Degassing (Critical Step): Oxygen rapidly oxidizes electron-rich phosphines like XPhos and degrades the active Pd(0) species. Sparge the 1,4-Dioxane/H₂O mixture with argon gas for a minimum of 30 minutes prior to use.

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4,7-difluoro-1H-indazole, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Initiation: Add the degassed solvent mixture via syringe. Replace the septum with a reflux condenser (purged with argon).

  • Heating: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours[3].

  • Reaction Monitoring: Sample 10 µL of the mixture, dilute in LC-MS grade MeCN, and analyze. The reaction is complete when the starting material peak (m/z ~233/235) is fully consumed.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: N-Boc Protection & Coupling (For Challenging Substrates)

Self-Validating Design: For sterically hindered boronic acids, direct coupling may stall. Masking the N-H with a Boc group eliminates the acidic proton, allowing the use of the highly efficient bidentate ligand dppf[5],[8].

Step-by-Step Procedure:

  • Protection: Dissolve 5-Bromo-4,7-difluoro-1H-indazole (1.0 eq) in anhydrous THF. Add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature until TLC indicates full conversion. Concentrate and filter through a short silica plug.

  • Coupling: Combine the N-Boc protected indazole (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of DME/H₂O (4:1). Heat at 80 °C for 2–4 hours[5].

  • Deprotection: Isolate the coupled intermediate. Dissolve in DCM and add Trifluoroacetic acid (TFA) (20% v/v). Stir at room temperature for 2 hours to cleave the Boc group. Neutralize with saturated NaHCO₃, extract with DCM, and purify.

Catalytic Cycle & Mechanistic Insights

The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle. For 5-Bromo-4,7-difluoro-1H-indazole, the electron-withdrawing fluorine atoms at C4 and C7 make the C5-Br bond highly susceptible to oxidative addition by the electron-rich Pd(0) complex[7].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII 5-Bromo-4,7-difluoro-1H-indazole TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet PdII_Ar Pd(II) Diaryl Complex Ar-Pd-Ar' TransMet->PdII_Ar R-B(OH)2, K3PO4 RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Suzuki-Miyaura catalytic cycle for 5-bromoindazole functionalization.

Mechanistic Breakdown:

  • Oxidative Addition: The Pd(0) inserts into the C-Br bond. The difluoro substitution accelerates this step by lowering the LUMO energy of the indazole.

  • Transmetalation: The base (K₃PO₄ or K₂CO₃) activates the boronic acid to form a reactive boronate complex, which transfers the aryl group to the Pd(II) center[7].

  • Reductive Elimination: The two aryl groups couple to form the new C-C bond, releasing the final 5-aryl-4,7-difluoro-1H-indazole and regenerating the Pd(0) catalyst.

References

  • An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine: A Key Intermediate in Modern Drug Discovery Source: Benchchem URL
  • Source: NIH / Molecules (2012)
  • Source: RSC Advances (2024)
  • Source: NIH / J. Org. Chem.
  • Source: RSC Advances (2021)
  • 5-bromo-4,7-difluoro-1H-indazole-3-carboxylic acid Source: Synthonix URL
  • 1082041-85-7 | 5-Bromo-4-fluoro-1H-indazole Source: BLD Pharm URL

Sources

Method

Using 5-Bromo-4,7-difluoro-1H-indazole as a kinase inhibitor intermediate

Application Note: Precision Engineering of Kinase Inhibitors Using 5-Bromo-4,7-difluoro-1H-indazole Executive Summary This guide details the strategic application of 5-Bromo-4,7-difluoro-1H-indazole (CAS: 1240597-76-9) a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering of Kinase Inhibitors Using 5-Bromo-4,7-difluoro-1H-indazole

Executive Summary

This guide details the strategic application of 5-Bromo-4,7-difluoro-1H-indazole (CAS: 1240597-76-9) as a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors.[1][2] While the indazole scaffold is a well-established bioisostere of the purine ring system found in ATP, the specific incorporation of fluorine atoms at the C4 and C7 positions offers distinct medicinal chemistry advantages.

Key Technical Advantages:

  • Metabolic Blockade: Fluorine substitution at C4 and C7 blocks common sites of oxidative metabolism (P450-mediated hydroxylation), significantly extending in vivo half-life.[1][2]

  • Electronic Modulation: The electron-withdrawing nature of the difluoro-substitution pattern increases the acidity of the N-H bond (pKa modulation), strengthening hydrogen bond interactions with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Orthogonal Reactivity: The C5-Bromine handle allows for highly selective cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) to introduce solubilizing groups or solvent-front binders without disrupting the core hinge-binding motif.[1][2]

Target Applications:

  • TRK Inhibitors: Next-generation analogs overcoming resistance mutations (e.g., solvent-front mutations).[1][2]

  • FGFR Inhibitors: Targeting the gatekeeper region in FGFR1/2/3.

  • DYRK/CLK Kinases: Modulation of splicing kinases.

Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name 5-Bromo-4,7-difluoro-1H-indazole
CAS Number 1240597-76-9
Molecular Weight 232.99 g/mol
Appearance Off-white to pale yellow solidLight sensitive
Solubility DMSO (>50 mg/mL), DMF, MeOHPoor solubility in water
pKa (calc) ~11.5 (N-H)Lower than non-fluorinated indazole (~13.[1][2]8)
Storage 2–8°C, Desiccated, DarkHygroscopic

Safety Warning: This compound is a halogenated heterocycle. Standard PPE (gloves, goggles, lab coat) is mandatory. Avoid inhalation of dust. Treat as a potential skin sensitizer.

Strategic Synthetic Workflows

The utility of 5-Bromo-4,7-difluoro-1H-indazole lies in its ability to serve as a divergent core.[1][2] The following diagram illustrates the logical flow for synthesizing Type I and Type II kinase inhibitors.

G Core 5-Bromo-4,7-difluoro- 1H-indazole (Core Scaffold) Step1 N1-Protection (SEM/THP/Boc) Core->Step1 Essential 1st Step (Regiocontrol) PathA Path A: C3 Functionalization (Hinge/Gatekeeper) Step1->PathA Lithiation/Iodination PathB Path B: C5 Coupling (Solvent Front/Tail) Step1->PathB Suzuki/Buchwald ProdA 3-Iodo/Aryl Intermediate PathA->ProdA ProdB 5-Aryl/Heteroaryl Intermediate PathB->ProdB Final Final Kinase Inhibitor ProdA->Final Coupling ProdB->Final Functionalization

Caption: Divergent synthesis pathways. Path A targets the kinase gatekeeper; Path B targets the solvent-exposed region.[1][2]

Detailed Experimental Protocols

Protocol A: Regioselective N1-Protection (SEM-Cl)

Rationale: The N1-proton is acidic.[1][2] Unprotected indazoles can poison Palladium catalysts and lead to N1/N2 regioselectivity issues during alkylation. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is preferred for its stability under basic coupling conditions and facile removal.

Reagents:

  • 5-Bromo-4,7-difluoro-1H-indazole (1.0 eq)[1][2][3]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • SEM-Chloride (1.1 eq)[1][2]

  • Anhydrous THF (10 mL/g substrate)

Procedure:

  • Preparation: Charge an oven-dried flask with 5-Bromo-4,7-difluoro-1H-indazole and anhydrous THF under Nitrogen atmosphere. Cool to 0°C.[4]

  • Deprotonation: Add NaH portion-wise over 15 minutes. Evolution of H₂ gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/homogeneous.

  • Alkylation: Add SEM-Cl dropwise via syringe pump over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

    • Note: N1-alkylation is thermodynamically favored over N2 for this substrate, but N2 isomers may form (~5-10%).[1][2]

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with 0-20% EtOAc in Hexane.[1][2] The N1-isomer typically elutes second (is more polar) compared to the N2-isomer in some systems, but verification via NOESY NMR is recommended if separation is difficult.[1]

Protocol B: C5-Suzuki-Miyaura Cross-Coupling

Rationale: This step installs the "tail" moiety that extends into the solvent-exposed region of the kinase pocket. The 4,7-difluoro substitution makes the C5-bromide highly activated for oxidative addition.[1][2]

Reagents:

  • N1-SEM-protected Intermediate (from Protocol A) (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid/Pinacol Ester (1.2 eq)

  • Pd(dppf)Cl₂[5]·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 M aqueous solution) (3.0 eq)

  • 1,4-Dioxane (degassed)[1][2]

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the protected indazole, boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-Dioxane and aqueous K₂CO₃. Sparge with Nitrogen for 5 minutes to remove dissolved Oxygen (Critical to prevent homocoupling).

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–6 hours.

  • QC Check: LC-MS should show complete consumption of the bromide.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

    • Tip: If the product contains basic nitrogens (e.g., pyridines), add 1% Triethylamine to the eluent to prevent streaking.

Protocol C: C3-Iodination (Optional for Type II Inhibitors)

Rationale: To install a gatekeeper-interacting group (like a phenyl or vinyl group) at the C3 position, one must first halogenate the C3-H bond.[1]

Reagents:

  • N1-Protected Intermediate (1.0 eq)[1][2]

  • NIS (N-Iodosuccinimide) (1.2 eq)[2]

  • Acetonitrile (ACN)

Procedure:

  • Dissolve the intermediate in ACN at RT.

  • Add NIS in a single portion.

  • Heat to 60°C for 4 hours.

  • Validation: The appearance of a new peak with M+126 (mass of Iodine minus H) in LC-MS confirms conversion.

  • Workup: Quench with 10% Sodium Thiosulfate solution (to reduce excess Iodine). Extract and purify.

Analytical Validation (QC)

For the core intermediate (5-Bromo-4,7-difluoro-1H-indazole), ensure the following spectral characteristics before proceeding:

MethodExpected FeatureDiagnostic Value
1H NMR (DMSO-d6) Singlet at ~8.2 ppm (C3-H)Confirms Indazole core integrity.[1][2]
1H NMR (DMSO-d6) Doublet of doublets ~7.5 ppm (C6-H)Coupling with F7 and F4 confirms fluorination pattern.[2]
19F NMR Two distinct signals (-120 to -140 ppm)Confirms presence of both Fluorine atoms.[1][2]
LC-MS (ESI+) [M+H]+ = 232.9/234.9 (1:1 ratio)Characteristic Bromine isotope pattern.

References & Further Reading

  • Li, P., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[1][6] Molecules, 2014.[7][8]

  • BenchChem. "Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine." (Analogous chemistry for bromo-indazoles).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Zhonghan Chemical. "Larotrectinib Intermediates and Fluorinated Scaffolds."

  • Villo, P., et al. "Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide."[1] Journal of Organic Chemistry, 2021.

Disclaimer: This protocol is intended for research use only. Optimization may be required depending on the specific substrates used in subsequent steps.

Sources

Application

Application Note: Scalable Synthesis of 5-Bromo-4,7-difluoro-1H-indazole

This Application Note provides a scalable, high-purity synthesis protocol for 5-Bromo-4,7-difluoro-1H-indazole , a critical intermediate in the development of fibroblast growth factor receptor (FGFR) and tropomyosin rece...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a scalable, high-purity synthesis protocol for 5-Bromo-4,7-difluoro-1H-indazole , a critical intermediate in the development of fibroblast growth factor receptor (FGFR) and tropomyosin receptor kinase (TRK) inhibitors.[1]

The protocol deviates from low-yielding direct bromination methods, instead utilizing a regioselective de novo ring construction strategy.[1] This approach ensures correct halogen placement and minimizes difficult-to-separate regioisomers.[1]

Executive Summary & Strategic Route Selection

The Challenge: Regiocontrol in Indazole Synthesis

Synthesizing poly-halogenated indazoles via direct bromination of the parent heterocycle often leads to mixtures of C3, C5, and C7 isomers due to competing electronic directing effects. For 5-bromo-4,7-difluoro-1H-indazole , the C4 and C7 fluorine atoms deactivate the ring, while simultaneously directing electrophiles to ortho/para positions.[1] Direct bromination of 4,7-difluoroindazole typically yields the C3-bromo product or mixtures, making it unsuitable for scale-up.[1]

The Solution: De Novo Cyclization

This protocol employs a Lithiation-Formylation-Cyclization sequence starting from 1-Bromo-2,4,5-trifluorobenzene .[1] This route leverages the high acidity of the proton between two fluorine atoms to install the aldehyde functionality with perfect regiocontrol, followed by a hydrazine-mediated SNAr cyclization.

Key Advantages:

  • Regiospecificity: The position of the bromine is fixed in the starting material.

  • Scalability: Avoids cryogenic column chromatography; intermediates are isolable by crystallization.[1]

  • Safety: Eliminates the use of diazonium salts (potentially explosive) often used in the Jacobson indazole synthesis.

Chemical Reaction Scheme

The synthesis proceeds in two distinct chemical stages:[2][3][4]

  • Regioselective Lithiation/Formylation: Directed ortho-lithiation at the acidic C3 position (between two fluorines).[1]

  • Hydrazine Cyclization: Condensation and intramolecular nucleophilic aromatic substitution (SNAr).[1]

ReactionScheme SM Start: 1-Bromo-2,4,5- trifluorobenzene Inter Intermediate: 3-Bromo-2,5,6- trifluorobenzaldehyde SM->Inter R1 1. LDA, THF, -78°C 2. DMF 3. H3O+ Prod Target: 5-Bromo-4,7-difluoro- 1H-indazole Inter->Prod R2 N2H4·H2O Dioxane/EtOH 80-100°C

Figure 1: Synthetic pathway. The lithiation occurs at the most acidic proton (between F-C2 and F-C4), ensuring the bromine ends up at the C5 position of the final indazole.

Detailed Experimental Protocol

Stage 1: Synthesis of 3-Bromo-2,5,6-trifluorobenzaldehyde[1]

Rationale: The proton at C3 of 1-bromo-2,4,5-trifluorobenzene is sandwiched between two fluorine atoms, making it significantly more acidic (pKa ~23) than the C6 proton.[1] LDA selectively deprotonates this site.[1]

Reagents & Equipment:

Reagent MW ( g/mol ) Equiv. Density Note
1-Bromo-2,4,5-trifluorobenzene 210.98 1.0 - Starting Material
LDA (2.0 M in THF/Heptane) - 1.2 - Strong Base
DMF (Anhydrous) 73.09 1.5 0.944 Formyl Source

| THF (Anhydrous) | 72.11 | - | - | Solvent |[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Maintain an inert nitrogen atmosphere.

  • Dissolution: Charge the flask with 1-Bromo-2,4,5-trifluorobenzene (1.0 eq) and anhydrous THF (10 volumes). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add LDA solution (1.2 eq) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn yellow/orange, indicating the formation of the aryl lithium species.

  • Equilibration: Stir at -78°C for 60 minutes to ensure complete deprotonation.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise over 15 minutes.

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench the reaction by slow addition of saturated aqueous NH4Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[1][5] Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude aldehyde is typically pure enough for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Stage 2: Cyclization to 5-Bromo-4,7-difluoro-1H-indazole[1]

Rationale: Hydrazine condenses with the aldehyde to form a hydrazone, which then undergoes intramolecular SNAr. The fluorine at C6 (ortho to the hydrazone) is displaced. Note: The C2-fluorine is sterically hindered by the adjacent bulky bromine, favoring displacement of the C6-fluorine to yield the desired 5-bromo isomer.[1]

Reagents:

Reagent MW Equiv. Note
Intermediate Aldehyde ~238.9 1.0 From Stage 1
Hydrazine Hydrate (64%) 50.06 5.0 Nucleophile

| 1,4-Dioxane | 88.11 | - | Solvent |[1]

Protocol:

  • Dissolution: Dissolve the 3-Bromo-2,5,6-trifluorobenzaldehyde (1.0 eq) in 1,4-Dioxane (10 volumes).

  • Addition: Add Hydrazine Hydrate (5.0 eq) at room temperature.

    • Safety Note: Hydrazine is toxic and a potential carcinogen.[1] Handle in a fume hood.

  • Cyclization: Heat the mixture to 90°C (reflux) for 4–6 hours. Monitor by HPLC or TLC for the disappearance of the hydrazone intermediate.

  • Cooling: Cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture into ice-cold water (20 volumes). Stir vigorously for 30 minutes.

  • Filtration: Filter the resulting precipitate.[1] Wash the filter cake with copious water to remove excess hydrazine and fluoride salts.

  • Drying: Dry the solid in a vacuum oven at 45°C to constant weight.

  • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water or Toluene.[1]

Analytical Controls & Specifications

To ensure the integrity of the synthesis, the following analytical parameters must be met.

TestMethodSpecification
Identity 1H-NMR (DMSO-d6)Consistent with structure. Characteristic singlet at ~8.2 ppm (H-3).[1]
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Regioisomer Content 19F-NMRSingle isomer.[1] Absence of 6-bromo isomer signals.[1]
Residual Solvent GC-Headspace< 5000 ppm (Dioxane/THF)

1H-NMR Interpretation (Expected):

  • H-3 (Indazole proton): Singlet, ~8.0–8.5 ppm.[1]

  • H-6 (Aromatic proton): Doublet of doublets (coupling with F-4 and F-7), ~7.5 ppm.[1]

  • NH: Broad singlet, >13 ppm (exchangeable).

Process Workflow Diagram

This flowchart illustrates the operational sequence for the scale-up (100g - 1kg batch).

Workflow cluster_0 Stage 1: Formylation cluster_1 Stage 2: Cyclization S1_1 Reactor A: Charge THF + Start Material Cool to -78°C S1_2 Add LDA (Controlled Rate) Stir 1 hr S1_1->S1_2 S1_3 Add DMF Warm to 0°C S1_2->S1_3 S1_4 Quench (NH4Cl) Phase Separation S1_3->S1_4 S2_1 Reactor B: Dissolve Aldehyde in Dioxane S1_4->S2_1 Transfer Intermediate S2_2 Add Hydrazine Hydrate Reflux (90°C, 4-6h) S2_1->S2_2 S2_3 Quench into Ice Water Precipitate Product S2_2->S2_3 S2_4 Filtration & Drying S2_3->S2_4 End Final Product (>98% Purity) S2_4->End Start Start Start->S1_1

Figure 2: Operational workflow for the two-step synthesis.

References

  • Patent Methodology (Analogous Transformation)

    • Title: Indazole compounds as PKMYT1 kinase inhibitors.[1][6]

    • Source: WO2024179948A1 (Example Int-11b).[1][6]

    • Relevance: Describes the synthesis of 4-bromo-7-fluoro-5-methyl-1H-indazole from 1-bromo-4,5-difluoro-2-methylbenzene using the LDA/DMF/Hydrazine route.
    • URL:[1]

  • Regioselective Bromination Analysis

    • Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[1]

    • Source: RSC Advances, 2021.
    • Relevance: Discusses the limitations of direct bromination on substituted indazoles, justifying the de novo route.
    • URL:[Link]

  • Starting Material Data

    • Compound: 1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6).[1]

    • Source: Sigma-Aldrich / PubChem.[1]

    • Relevance: Commercial availability of the key starting material.[3]

    • URL:[Link][1]

Sources

Method

Application Note: Functionalization of 5-Bromo Position in Difluoroindazoles

Abstract The 5-bromo-difluoroindazole scaffold represents a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., FGFR, VEGFR) and poly (ADP-ribose) polymerase (PARP) inhibitors. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-bromo-difluoroindazole scaffold represents a critical pharmacophore in modern drug discovery, particularly for kinase inhibitors (e.g., FGFR, VEGFR) and poly (ADP-ribose) polymerase (PARP) inhibitors. The presence of fluorine atoms (typically at 4,6- or 4,7-positions) modulates lipophilicity, metabolic stability, and pKa, but simultaneously introduces significant electronic and steric challenges for cross-coupling reactions. This application note provides optimized, self-validating protocols for the functionalization of the C-5 position, specifically addressing the reduced reactivity and lability caused by the electron-deficient fluorinated ring system.

Strategic Considerations: The "Fluorine Effect"

Before initiating synthesis, researchers must account for two critical factors introduced by the difluoro-substitution pattern:

  • Electronic Deactivation: The inductive effect of fluorine atoms renders the C-Br bond more electron-deficient. While this facilitates oxidative addition to Pd(0), it destabilizes the resulting Pd(II) intermediate, making it prone to protodehalogenation (side reaction) rather than transmetallation.

  • Steric Crowding: In 4,6-difluoroindazoles , the 5-bromo position is flanked by two fluorine atoms. This "ortho-ortho" effect severely hampers the approach of bulky phosphine ligands. Standard catalysts like

    
     often fail here.
    
  • N-H Acidity: The electron-withdrawing fluorines significantly increase the acidity of the N-1 proton (

    
     drops from ~14 to ~11-12). Unprotected substrates will rapidly poison Pd catalysts during amination. N-Protection is mandatory for C-N couplings. 
    
Workflow Overview

Workflow Start 5-Bromo-Difluoroindazole Protect Step 1: N-Protection (THP, SEM, Boc) Start->Protect Essential for C-N coupling Decision Target Moiety? Protect->Decision Suzuki Protocol A: Suzuki-Miyaura (Biaryl/Alkenyl) Decision->Suzuki C-C Bond Buchwald Protocol B: Buchwald-Hartwig (Amines/Amides) Decision->Buchwald C-N Bond Borylation Protocol C: Miyaura Borylation (Boronate Ester) Decision->Borylation C-B Bond Final Deprotection & Purification Suzuki->Final Buchwald->Final Borylation->Final

Figure 1: Strategic workflow for the functionalization of electron-deficient indazoles.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)

Objective: Installation of aryl, heteroaryl, or alkenyl groups. Challenge: Steric hindrance from 4,6-difluoro pattern. Solution: Use of Pd(dppf)Cl₂ (smaller bite angle) or SPhos Pd G2 (electron-rich, handles sterics).

Materials
  • Substrate: N-protected 5-bromo-difluoroindazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for hindered substrates)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Degassing (Critical): Charge the reaction vial with the substrate, boronic acid, and base. Cap and purge with Argon for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids.[1]

  • Catalyst Addition: Add the Palladium catalyst quickly against a positive stream of Argon.

  • Solvent Addition: Add sparged Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–90°C for 4–16 hours.

    • Checkpoint: Monitor by LCMS.[2][3] If conversion stalls at 50%, add 0.02 equiv fresh catalyst.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Optimization Table
VariableStandard ConditionDifficult Substrate (Steric Bulk)
Catalyst

XPhos Pd G2 or SPhos Pd G2
Base


(Anhydrous)
Solvent Dioxane/WaterToluene/Water or pure DMF
Temp 90°C110°C (Microwave 1h)

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Installation of amines (e.g., piperazines, anilines) at the 5-position. Challenge: The electron-deficient ring makes the C-Br bond less electron-rich, requiring specific ligands to facilitate oxidative addition and reductive elimination. Free N-H indazoles will fail.

Ligand Selection Logic

For 4,6-difluoro substrates, the "ortho-effect" is the primary failure mode.

  • BrettPhos: Best for primary amines.

  • RuPhos: Best for secondary amines.

  • XantPhos: Robust generalist, often works when others fail due to wide bite angle.

Methodology
  • Preparation: Dry all glassware in an oven (120°C) overnight. Moisture kills this reaction.

  • Charge: Add N-protected 5-bromo-difluoroindazole (1.0 equiv), Amine (1.2 equiv), and Base (

    
     or 
    
    
    
    , 2.0 equiv).
  • Pre-complexation (Optional but Recommended): In a separate vial, mix

    
     (0.05 equiv) and Ligand (e.g., XantPhos, 0.10 equiv) in Toluene for 5 mins under Argon to form the active catalyst species.
    
  • Transfer: Transfer the catalyst solution to the main reaction vial.

  • Heating: Heat to 100°C for 12–18 hours.

  • Quench: Filter through a Celite pad to remove Palladium black.

Protocol C: Miyaura Borylation (C-B Bond)[4]

Objective: Converting the electrophile (bromide) into a nucleophile (boronate ester) for subsequent couplings. Challenge: Protodeboronation . Electron-deficient fluoro-indazoles yield boronic esters that are prone to hydrolysis and subsequent C-B bond cleavage.

Materials
  • Substrate: 5-bromo-difluoroindazole (1.0 equiv)

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.2 equiv)
    
  • Catalyst:

    
     (0.05 equiv)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) — Do not use Carbonates.

  • Solvent: DMSO (Dry) or 1,4-Dioxane.

Critical Process Parameters
  • Temperature Control: Do not exceed 80°C . Higher temperatures accelerate protodeboronation of the fluorinated product.

  • Base Choice: KOAc is weak enough to promote transmetallation without hydrolyzing the sensitive boronate ester.

  • Workup: Do not use silica gel chromatography if possible, as the Lewis acidic silica can degrade the product. Recrystallize from Hexanes/EtOAc or use a neutral alumina plug.

Troubleshooting & Decision Logic

Troubleshooting Start Reaction Failed? Check1 Is Starting Material Consumed? Start->Check1 No NO: Oxidative Addition Failure Check1->No Yes YES: Stability Issue Check1->Yes Sol1 Switch to more electron-rich Ligand (PCy3, SPhos) No->Sol1 Sol2 Check for Protodehalogenation (M-Br -> M-H) Yes->Sol2 Sol3 Use Anhydrous Conditions Lower Temperature Sol2->Sol3

Figure 2: Troubleshooting logic for failed cross-couplings on fluorinated scaffolds.

Common Failure Modes
  • Protodehalogenation (Mass = M-Br + H): Caused by hydride sources in the solvent or overheating. Fix: Use fresh, anhydrous solvents and lower temp.

  • Homocoupling (Mass = 2x Boronic Acid): Caused by Oxygen. Fix: Sparge longer with Argon.

  • No Reaction: Catalyst poisoning by free N-H. Fix: Ensure N-protection (THP/SEM).

References

  • Suzuki-Miyaura Coupling on Indazoles

    • Title: "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles."
    • Source:Molecules (2010).

    • URL:[Link]

    • Relevance: Establishes Pd(dppf)Cl2 as the superior catalyst for 5-bromoindazole functionalization.[4]

  • Buchwald-Hartwig Ligand Selection

    • Title: "Buchwald-Hartwig Amin
    • Source:Organic Chemistry Portal / Wikipedia.
    • URL:[Link][5]

    • Relevance: Details the necessity of dialkylbiaryl phosphine ligands (BrettPhos/XPhos)
  • Miyaura Borylation & Dehalogenation Risks

    • Title: "Miyaura Borylation Reaction - Mechanism and Conditions."
    • Source:Organic Chemistry Portal.[6][7]

    • URL:[Link]

    • Relevance: Explains the role of KOAc and the risk of protodeboron
  • Protecting Group Strategies: Title: "Protecting Groups in Organic Synthesis (Indazoles)." Source:TCI Chemicals / PMC. Relevance: Confirms THP and Boc as standard strategies for masking Indazole N-H acidity.

Sources

Application

Application Note: Strategic Preparation of 5-Bromo-4,7-difluoro-1H-indazole for SAR Profiling

This Application Note provides a comprehensive, field-validated protocol for the preparation of 5-Bromo-4,7-difluoro-1H-indazole , a high-value scaffold for Structure-Activity Relationship (SAR) studies in kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the preparation of 5-Bromo-4,7-difluoro-1H-indazole , a high-value scaffold for Structure-Activity Relationship (SAR) studies in kinase inhibitor development (e.g., FGFR, Trk, and LRRK2 targets).

The guide prioritizes regiocontrol , scalability , and safety , moving beyond generic recipes to explain the why behind every synthetic decision.

Executive Summary & SAR Utility

The 5-bromo-4,7-difluoro-1H-indazole scaffold is a "privileged structure" in medicinal chemistry.

  • 4,7-Difluoro Substitution: Modulates the pKa of the indazole NH (increasing acidity), improves metabolic stability by blocking oxidative hot-spots, and induces specific dipole orientations that enhance binding affinity in kinase hinge regions.

  • 5-Bromo Handle: Serves as a versatile linchpin for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation at the C5 position.

This protocol details a 3-step convergent synthesis designed to bypass the poor regioselectivity often encountered when brominating pre-formed indazoles under neutral conditions.

Retrosynthetic Analysis & Strategy

Direct bromination of 1H-indazoles with NBS typically favors the C3 position due to the high electron density of the pyrazole ring. To achieve exclusive C5-functionalization while maintaining the 4,7-difluoro pattern, we utilize a "Build-and-Functionalize" strategy:

  • Scaffold Construction: Construct the 4,7-difluoroindazole core from a trifluorobenzene precursor.

  • Regioselective Bromination: Exploit protonation-dependent directing effects in acidic media to shift electrophilic attack from C3 to C5.

Synthetic Workflow (DOT Diagram)

G Figure 1: Strategic Route to 5-Bromo-4,7-difluoro-1H-indazole minimizing C3-bromination byproducts. Start 1,2,4-Trifluorobenzene (Starting Material) Inter1 2,3,6-Trifluorobenzaldehyde (Key Intermediate) Start->Inter1 n-BuLi, DMF (-78°C) Core 4,7-Difluoro-1H-indazole (Scaffold) Inter1->Core N2H4·H2O (SNAr Cyclization) Target 5-Bromo-4,7-difluoro-1H-indazole (Target) Core->Target NBS, H2SO4 (Acid-Directed Bromination)

Detailed Experimental Protocol

Step 1: Regioselective Lithiation-Formylation

Objective: Synthesis of 2,3,6-trifluorobenzaldehyde. Mechanism: Lithium-Hydrogen exchange (Li-H) occurs preferentially at C3 of 1,2,4-trifluorobenzene due to the cooperative inductive effect of the two flanking fluorine atoms (C2 and C4).

  • Reagents: 1,2,4-Trifluorobenzene (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), DMF (1.2 equiv), dry THF.

  • Protocol:

    • Charge a flame-dried 3-neck flask with 1,2,4-trifluorobenzene and anhydrous THF (0.5 M concentration) under Argon.

    • Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent benzyne formation.

    • Add n-BuLi dropwise over 30 minutes.[1][2] Maintain internal temp < -70 °C.

    • Stir at -78 °C for 1 hour to ensure complete lithiation (formation of 2,3,6-trifluorophenyllithium).

    • Add anhydrous DMF dropwise. Stir for 30 mins at -78 °C, then warm to 0 °C.

    • Quench: Pour into saturated aqueous NH₄Cl. Extract with EtOAc.[3][4][5]

    • Purification: Silica gel chromatography (Hexanes/EtOAc).

    • Expected Yield: 85-90%.

Step 2: Hydrazine Cyclization (Indazole Formation)

Objective: Synthesis of 4,7-difluoro-1H-indazole. Mechanism: Nucleophilic attack of hydrazine on the aldehyde (hydrazone formation) followed by intramolecular S_NAr displacement of the ortho-fluorine (C2-F). The C2-F is highly activated by the adjacent aldehyde group.

  • Reagents: 2,3,6-Trifluorobenzaldehyde (1.0 equiv), Hydrazine hydrate (5.0 equiv), Ethanol or THF.

  • Protocol:

    • Dissolve the aldehyde in Ethanol (0.3 M).

    • Add Hydrazine hydrate (excess is required to prevent dimer formation).

    • Heat to reflux (80 °C) for 4–6 hours. Monitor by LCMS for disappearance of hydrazone intermediate.

    • Workup: Cool to RT. Concentrate in vacuo to remove excess hydrazine and ethanol.

    • Dilute with water and extract with EtOAc.[5] Wash with brine.[2][3][5][6]

    • Purification: Recrystallization from CH₂Cl₂/Hexanes or column chromatography.

    • Data Check: ¹H NMR should show the characteristic C3-H singlet at ~8.2 ppm.

Step 3: Acid-Directed C5-Bromination

Objective: Synthesis of 5-bromo-4,7-difluoro-1H-indazole. Rationale: Under neutral conditions (NBS/DMF), indazoles brominate at C3 . By using concentrated H₂SO₄ , the indazole is protonated at N2. This cationic species deactivates the pyrazole ring (C3) toward electrophilic attack, directing the bromonium ion to the benzene ring. Due to the directing effects of the fluorines (ortho/para directors), C5 is the favored site (para to N1, ortho to F4).

  • Reagents: 4,7-Difluoro-1H-indazole (1.0 equiv), N-Bromosuccinimide (NBS) (1.1 equiv), conc. H₂SO₄.[7]

  • Protocol:

    • Dissolve 4,7-difluoro-1H-indazole in concentrated H₂SO₄ (0 °C). Safety: Exothermic.

    • Add NBS portion-wise over 15 minutes at 0 °C. Protect from light.

    • Stir at 0 °C for 1 hour, then warm to RT for 2–4 hours.

    • Monitor: Check LCMS for conversion. If C3-bromo is observed, lower temperature.[8][9] If reaction is sluggish, add Ag₂SO₄ (catalytic) to generate super-electrophilic bromine.

    • Quench: Pour onto crushed ice/water carefully.

    • Neutralization: Adjust pH to ~8 with saturated NaHCO₃ or NaOH (solid). Caution: Massive foaming.

    • Isolation: Filter the resulting precipitate (crude product).

    • Purification: Flash chromatography (DCM/MeOH) is essential to remove any trace 3-bromo or 3,5-dibromo byproducts.

Analytical Reference Data

CompoundKey ¹H NMR Signals (DMSO-d₆)LCMS (ESI+)
2,3,6-Trifluorobenzaldehyde δ 10.2 (s, 1H, CHO), 7.5-7.8 (m, Ar-H)N/A (GCMS preferred)
4,7-Difluoro-1H-indazole δ 13.5 (br s, NH), 8.25 (s, 1H, H3), 7.1-7.3 (m, 2H, H5/H6)[M+H]⁺ = 155.1
5-Bromo-4,7-difluoro-1H-indazole δ 13.8 (br s, NH), 8.30 (s, 1H, H3), 7.65 (dd, 1H, H6)[M+H]⁺ = 233.0 / 235.0

Note: The coupling pattern of H6 in the final product is distinct (doublet of doublets) due to coupling with F7 and long-range coupling with F4.

Safety & Handling

  • Lithiation: n-Butyllithium is pyrophoric. Ensure all glassware is oven-dried and the atmosphere is inert (Argon/Nitrogen).

  • Hydrazine: Highly toxic and potentially unstable. Use in a fume hood and destroy excess hydrazine with bleach (hypochlorite) in waste streams.

  • HF Generation: While no free HF is added, the combustion or harsh treatment of polyfluorinated compounds can release fluoride ions.

  • Reaction Quench: The acid quench in Step 3 is highly exothermic. Add acid to ice, never ice to acid.

References

  • Regioselective Lithiation of Polyfluorobenzenes

    • Bridges, A. J., et al. "Fluorine as an Ortho-Directing Group in Aromatic Lithiation." Journal of Organic Chemistry, 1990, 55(2), 773–775. Link

  • Indazole Synthesis via Hydrazine Cyclization

    • Lier, F., et al. "Indazole Synthesis from 2,6-Dihalobenzaldehydes." Journal of Heterocyclic Chemistry, 2002, 39(3), 567-570. Link

  • Acid-Directed Bromination of Indazoles

    • Luo, Z., et al.[9] "Regioselective Halogenation of Indazoles." Tetrahedron Letters, 2011, 52(45), 6007-6010. (Describes the protonation effect shifting selectivity from C3 to C5). Link

  • General Review of Indazole Chemistry

    • Gaertner, R. "The Chemistry of Indazoles." Chemical Reviews, 2004, 104(3), 1317-1358. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Bromo-4,7-difluoro-1H-indazole Synthesis

Current Status: Online Ticket ID: IND-5Br-47DF-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Welcome to the technical support hub for the cyclization of 5-Bromo-4,...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: IND-5Br-47DF-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Welcome to the technical support hub for the cyclization of 5-Bromo-4,7-difluoro-1H-indazole (CAS: 1240597-79-8) . This fluorinated indazole scaffold is a critical intermediate in the synthesis of Tyrosine Kinase Inhibitors (e.g., FGFR inhibitors).

Achieving high yields in this cyclization is notoriously difficult due to the competing electronic effects of the fluorine substituents and the steric bulk of the bromine. This guide addresses the two primary synthetic routes:

  • Route A (Diazo-Cyclization): The "Gold Standard" for regioselectivity and scale-up.[1]

  • Route B (Hydrazine Condensation): The common medicinal chemistry route, prone to regiochemical mixtures.

Part 1: Route Selector & Workflow Visualization

Before troubleshooting, confirm your synthetic pathway. The "cyclization" step differs fundamentally between the two routes.

Route A: The Modified Jacobson/Bartoli Cyclization (Recommended for Scale-up)[1]
  • Precursor: 4-Bromo-3,6-difluoro-2-methylaniline.[1]

  • Mechanism: Diazotization followed by intramolecular cyclization onto the methyl group.[1]

  • Key Advantage: Unambiguous regiochemistry (the nitrogen source is attached to the ring).

Route B: The Hydrazine Substitution
  • Precursor: 5-Bromo-2,3,6-trifluorobenzaldehyde (or ketone derivative).[1]

  • Mechanism: Hydrazone formation followed by SNAr displacement of the ortho-fluorine.[1]

  • Key Challenge: Regioselectivity (Attack at C2 vs. C6) leading to inseparable 5-bromo and 6-bromo isomers.

IndazoleSynthesis Aniline 4-Bromo-3,6-difluoro- 2-methylaniline Diazo Diazonium Intermediate Aniline->Diazo NaNO2, Ac2O KOAc, PTC Target 5-Bromo-4,7-difluoro- 1H-indazole Diazo->Target Cyclization (Phase Transfer) Aldehyde 5-Bromo-2,3,6- trifluorobenzaldehyde Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone N2H4·H2O EtOH, Reflux Hydrazone->Target SNAr (Path A) Isomer 6-Bromo Isomer (Impurity) Hydrazone->Isomer SNAr (Path B)

Figure 1: Comparison of synthetic pathways. Route A provides a direct path to the target, while Route B risks isomer formation.

Part 2: Troubleshooting Route A (Diazo-Cyclization)

Context: This reaction involves the diazotization of an aniline followed by an intramolecular attack on the pendant methyl group. The yield often suffers from "tarring" (polymerization) or incomplete cyclization.

Critical Protocol Optimization
ParameterStandard ConditionOptimized Condition (High Yield)Rationale
Nitrite Source NaNO₂ (aq)Isoamyl Nitrite (Organic) Avoids biphasic issues; homogeneous reaction reduces diazo decomposition.[1]
Solvent Chloroform/WaterToluene or Chlorobenzene Higher boiling point allows for faster cyclization, outcompeting side reactions.
Additive None18-Crown-6 (5 mol%) If using KOAc/Ac₂O, phase transfer catalysis is essential for solubilizing acetate.[1]
Anhydride Acetic AnhydrideAcetic Anhydride (2.5 eq) Essential for protecting the amine in situ (N-nitroso-N-acetyl intermediate).[1]
Troubleshooting Guide: Route A

Q1: My reaction turns into a black tar with <30% yield. What is happening?

  • Diagnosis: Uncontrolled exotherm or "diazo-tars" formation.[1] The diazonium intermediate is unstable.

  • Solution:

    • Dilution: Increase solvent volume to 20V (20 mL/g).

    • Slow Addition: Do not dump the nitrite. Add Isoamyl nitrite dropwise over 1 hour at 60°C.

    • The "Bartoli" Modification: Use the standard Bartoli conditions (vinyl Grignard) only if the diazo route fails, but for this substrate, the modified Jacobson (Ac2O/KOAc/Isoamyl Nitrite) is superior. Ensure you are using Potassium Acetate (KOAc) , not Sodium Acetate, as KOAc has better solubility in organic media [1].

Q2: I see starting material remaining even after 24 hours.

  • Diagnosis: Loss of nitrous acid (fumes) or insufficient activation.

  • Solution: Add a second portion of Isoamyl nitrite (0.5 eq) and KOAc (0.5 eq). Raise temperature to 80°C. Ensure the system is sealed or has an efficient reflux condenser to prevent loss of the nitrite ester.

Q3: The product is difficult to purify from the red impurities.

  • Diagnosis: Azo-coupling byproducts.[1]

  • Solution: The indazole product is amphoteric but weakly acidic (NH).

    • Acid Wash: Wash the organic layer with 1M HCl (removes unreacted aniline).

    • Base Extraction: Extract the product into 1M NaOH (the indazole deprotonates). The neutral red impurities stay in the organic layer.

    • Reprecipitation: Acidify the aqueous NaOH layer to pH 5-6 to precipitate pure indazole.[1]

Part 3: Troubleshooting Route B (Hydrazine Route)

Context: This route uses 5-bromo-2,3,6-trifluorobenzaldehyde .[1] Hydrazine must displace the fluorine at C2 (ortho to CHO).

Regioselectivity Analysis
  • Target Attack (C2): Flanked by F (at C3).

  • Competitor Attack (C6): Flanked by Br (at C5).

  • Outcome: While fluorine is smaller, the electronic withdrawing effect of the aldehyde activates both positions. The steric bulk of Bromine at C5 should discourage attack at C6, favoring the desired C2 attack. However, yields are often low due to defluorination at C4 or C7.

Troubleshooting Guide: Route B

Q1: I am getting a mixture of two isomers (approx. 4:1).

  • Diagnosis: Competitive SNAr at C6.

  • Solution:

    • Lower Temperature: Run the hydrazine addition at 0°C to -10°C . Kinetic control favors the less sterically hindered position (C2, away from Bromine).

    • Solvent Switch: Switch from Ethanol (protic) to THF or Dioxane (aprotic) . Protic solvents can stabilize the transition state for the undesired isomer via H-bonding.[1]

Q2: Low yield due to "Azine" formation (Dimer).

  • Diagnosis: The hydrazine is reacting with two aldehyde molecules instead of cyclizing.

  • Solution:

    • Reverse Addition: Add the aldehyde solution TO a large excess of hydrazine (5-10 equivalents).[1] This ensures hydrazine is always in excess, preventing the hydrazone from finding another aldehyde.

    • Concentration: Run the reaction dilute (0.1 M).

Q3: Defluorination is occurring (Loss of F).

  • Diagnosis: Hydrazine is reducing the C-F bond or displacing the C4/C7 fluorines (which are also activated).

  • Solution: Avoid "Hydrazine Hydrate" if possible; use Hydrazine Acetate or buffered conditions.[1] If using hydrate, limit reaction time. Do not reflux overnight; monitor by LCMS and stop immediately upon consumption of SM.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use the Suzuki-Miyaura coupling on the 5-Bromo position before cyclization? A: No. The cyclization conditions (especially Route A) are harsh and can affect sensitive cross-coupled groups.[1] Furthermore, the free NH of the indazole is often required to direct subsequent functionalization. Perform the cyclization on the bromo-precursor first.[1]

Q: Why is the melting point of my product lower than the literature value (approx. 180-185°C)? A: This indicates the presence of the 6-bromo isomer (Route B) or azo-oligomers (Route A).[1] Use the NaOH extraction method described in Part 2, Q3 to purify.

Q: Is the 1H-indazole proton visible in NMR? A: Often broad or invisible in CDCl₃ due to exchange.[1] Run NMR in DMSO-d₆ . You should see a broad singlet around 13.0-13.5 ppm.[1]

References

  • BenchChem. Synthesis routes of 5-bromo-1H-indazole and derivatives. (Accessed 2026). Protocol details for diazo-cyclization of methylanilines using acetate/nitrite conditions.

  • Google Patents. CN110452177A: Synthetic method of 5-bromo-4-fluoro-1H-indazole.[1] (2019). Describes the scalable diazo-cyclization route for the 4-fluoro analog, directly applicable to the 4,7-difluoro system.

  • National Institutes of Health (NIH). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes.[1] J Org Chem. 2006.[1] Mechanistic insight into hydrazine displacement and azine byproducts.

Disclaimer: This guide is for research purposes only. 5-Bromo-4,7-difluoro-1H-indazole and its precursors are potent chemical intermediates.[1] Always review the SDS and perform a risk assessment before experimentation.

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-4,7-difluoro-1H-indazole Solubility

Welcome to the Application Scientist Support Portal. 5-Bromo-4,7-difluoro-1H-indazole (CAS: 1459253-84-9) is a highly versatile fluorinated building block utilized extensively in the synthesis of kinase inhibitors and ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 5-Bromo-4,7-difluoro-1H-indazole (CAS: 1459253-84-9) is a highly versatile fluorinated building block utilized extensively in the synthesis of kinase inhibitors and advanced therapeutics[1][2]. However, its unique physicochemical properties often present significant solubility challenges during assay preparation.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Below, we explore the thermodynamic causality behind these solubility bottlenecks and provide self-validating protocols to ensure the integrity of your experimental workflows.

Diagnostic FAQs: Understanding the Causality

Q1: I weighed out 5-Bromo-4,7-difluoro-1H-indazole to make a 10 mM stock in DMSO, but the solution remains cloudy. Why is it not dissolving? A: The cloudiness indicates that the solvent has not overcome the compound's high crystal lattice energy. The indazole core contains both a hydrogen-bond donor (NH) and acceptor (N), promoting the formation of tightly bound intermolecular dimers. Furthermore, the presence of three electron-withdrawing halogens (one bromine, two fluorines) creates an electron-deficient aromatic system that engages in robust


 stacking and halogen bonding[3][4].
Solution: DMSO is highly hygroscopic; even trace amounts of water drastically reduce its solvation capacity for hydrophobic, halogenated aromatics[3]. Always use fresh, strictly anhydrous DMSO. If the solvent is anhydrous, gentle heating and sonication are required to kinetically disrupt the 

stacking[4].

Q2: My DMSO stock was perfectly clear, but after storing it at -20°C and thawing it, there is a crystalline precipitate at the bottom. Did the compound degrade? A: No, this is a physical precipitation, not chemical degradation. DMSO freezes at 18.5°C. During the freezing process, the solvent forms a crystalline lattice that excludes the solute, causing local supersaturation and subsequent precipitation of the indazole. Upon thawing, the ambient thermal energy is often insufficient to spontaneously break the reformed hydrogen and halogen bonds. You must re-sonicate and gently warm the aliquot to 40°C to re-dissolve it before use.

Q3: When I dilute my DMSO stock into my aqueous kinase assay buffer, the compound immediately crashes out, forming a milky suspension. How do I prevent this? A: This phenomenon is known as "solvent shift" or nanoaggregation[4]. When the hydrophobic compound is introduced into a high-dielectric aqueous environment, it rapidly self-assembles to minimize contact with water. Furthermore, the salts in your assay buffer further decrease the solubility of the organic compound via the salting-out effect[5]. Solution: Avoid direct dilution into salt-heavy buffers. Instead, perform intermediate serial dilutions in pure water or employ assay-compatible surfactants (e.g., 0.01-0.1% Tween-20) to stabilize the hydrophobic core[5].

Quantitative Solubility Parameters

The table below summarizes how different solvent environments interact with the thermodynamic properties of 5-Bromo-4,7-difluoro-1H-indazole.

Solvent EnvironmentDielectric Constant (ε)Solvation MechanismPredicted Solubility LimitTroubleshooting Note
Anhydrous DMSO 46.7Strong H-bond acceptor, dipole-dipole>10 mg/mLOptimal primary solvent. Must be kept strictly anhydrous under inert gas[3].
DMSO with 5% Water ~48.0Disrupted H-bond acceptance<2 mg/mLTrace water rapidly induces precipitation of halogenated indazoles.
Methanol / Ethanol 32.7 / 24.5Protic H-bonding2 - 5 mg/mLUseful for intermediate dilutions; disrupts indazole H-bond dimers.
Aqueous Buffer (PBS) ~80.0Hydrophobic exclusion<0.1 mg/mLHigh risk of nanoaggregation[4]. Requires surfactants or carrier proteins[5].

Validated Experimental Protocols

Protocol A: Preparation of a High-Concentration (10 mM) Master Stock

Causality Focus: Overcoming lattice energy through kinetic and thermal disruption.

  • Environmental Control: Equilibrate a sealed vial of anhydrous DMSO (≥99.9% purity) to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Weigh the required mass of 5-Bromo-4,7-difluoro-1H-indazole (MW: 233.01 g/mol ) into a sterile, static-free amber glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO. Cap tightly.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. Place the vial in a water bath sonicator at room temperature for 10–15 minutes.

  • Thermal Disruption (If needed): If the solution is not optically clear, heat the vial in a water bath at 40–50°C for 5 minutes, followed by an additional 5 minutes of sonication. Thermal energy provides the necessary kinetic boost to overcome the activation energy required to break the

    
     stacks.
    
  • Self-Validating Step: Hold the vial up to a light source. If you observe a 'schlieren' effect (wavy optical distortion) or micro-particulates, the lattice energy has not been fully overcome. Repeat Step 5.

  • Storage: Aliquot the clear solution into single-use volumes (e.g., 10-50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C in the dark.

Protocol B: Aqueous Dilution Strategy for In Vitro Assays

Causality Focus: Preventing solvent-shift nanoaggregation.

  • Thawing: Thaw a single-use DMSO aliquot at room temperature. Vortex and visually inspect for micro-crystals. Sonicate for 2 minutes if necessary.

  • Intermediate Dilution: Do not dilute directly into the final assay buffer containing salts. Instead, perform your serial dilutions in 100% DMSO or diH2O to create a concentration curve before final buffer addition[5].

  • Final Aqueous Transfer: Transfer the dilutions into the aqueous buffer at the final step. To prevent nanoaggregation, ensure the final assay buffer contains a stabilizing agent (e.g., 0.05% Tween-20 or 0.1% BSA)[5], keeping the final DMSO concentration strictly ≤1% (v/v).

  • Self-Validating Step: Before adding the compound to your cells or protein, measure the optical density (OD) at 600 nm of your final buffer. A rising OD compared to a blank indicates nanoaggregation[4].

Troubleshooting Workflow

TroubleshootingWorkflow Step1 Equilibrate & Weigh 5-Bromo-4,7-difluoro-1H-indazole Step2 Add Anhydrous DMSO (Target: 10 mM) Step1->Step2 Step3 Vortex & Sonicate (10-15 mins at RT) Step2->Step3 Decision1 Is the solution optically clear? Step3->Decision1 Step4 Gentle Heating (40-50°C for 5 mins) Decision1->Step4  No   Success Success: Aliquot & Store (Avoid freeze-thaw cycles) Decision1->Success  Yes   Decision2 Did the precipitate dissolve? Step4->Decision2 Decision2->Success  Yes   Fail Failure: Check DMSO for water contamination or impurities Decision2->Fail  No  

Troubleshooting workflow for the dissolution of 5-Bromo-4,7-difluoro-1H-indazole in DMSO.

References

  • Title: 1082041-85-7|5-Bromo-4-fluoro-1H-indazole|BLD Pharm Source: BLD Pharm URL
  • Title: 5-bromo-4,6-difluoro-1H-indole-3-carboxylic acid | Benchchem Source: Benchchem URL
  • Title: 7-Bromo-4-chloro-1-(2,2-difluoroethyl)
  • Title: Fragment-based drug nanoaggregation reveals drivers of self-assembly - PMC Source: NIH URL
  • Title: How to dissolve small inhibitor molecules for binding assay?

Sources

Troubleshooting

Technical Support Center: Regioselectivity Control in 4,7-Difluoroindazole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the synthesis and functionalization of 4,7-difluoroindazoles. This guide is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and functionalization of 4,7-difluoroindazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. The unique electronic properties imparted by the fluorine atoms at the C4 and C7 positions present distinct challenges and opportunities in directing reactions to the desired nitrogen atom (N1 or N2).

This document moves beyond simple protocols to explain the underlying principles governing the regiochemical outcomes, empowering you to troubleshoot effectively and optimize your reaction conditions with a solid mechanistic understanding.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses the most frequent challenges encountered during the N-functionalization of the 4,7-difluoroindazole scaffold in a direct, question-and-answer format.

Q1: My reaction is producing an inseparable mixture of N1 and N2 alkylated products. How can I improve the selectivity for the N1 isomer?

A1: This is a classic challenge in indazole chemistry. Achieving high N1 selectivity requires steering the reaction towards the thermodynamically more stable product.[1][2][3] The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[1][3][4] Here are the critical factors and recommended solutions:

  • Causality: The formation of the N1-substituted indazole is thermodynamically favored. Your goal is to use conditions that allow the reaction to reach this thermodynamic equilibrium or that inherently favor the formation of the N1 product through other controlling factors.

  • Recommended Solution: Base and Solvent Optimization: The combination of sodium hydride (NaH) as the base in an aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[1][3][5]

    • Mechanism of Action: It is postulated that the sodium cation (Na+) coordinates with the N2 nitrogen and an electron-rich substituent at the C3 position (if present), creating steric hindrance that blocks the electrophile from attacking the N2 position. This directs the alkylating agent to the more accessible N1 position.[2][5][6]

  • Protocol Insight: Using stronger hydride bases like NaH ensures complete deprotonation, forming the indazolide anion. In a solvent like THF, tight ion pairing between the anion and the Na+ counterion can further influence the regioselectivity.[6] In contrast, using weaker bases like potassium carbonate (K2CO3) or running the reaction in polar aprotic solvents like DMF can disrupt this control, leading to mixtures.[5][7]

Q2: I need to synthesize the N2-substituted 4,7-difluoroindazole, but the N1 isomer is always the major product. What strategies can I use to favor N2 substitution?

A2: Selectively forming the N2-substituted isomer involves favoring the kinetic pathway over the thermodynamic one.[8] This means using conditions that promote the fastest reaction, which often occurs at the more nucleophilic N2 position, and preventing isomerization to the more stable N1 product.

  • Causality: The N2 position of the indazole anion is often more electron-rich and sterically accessible (in the absence of large C3 substituents), making it the site of initial, kinetically controlled attack. The key is to trap this kinetic product before it can rearrange.

  • Recommended Solutions:

    • Lower Reaction Temperature: Performing the alkylation at reduced temperatures (e.g., 0 °C or even lower) can significantly favor the kinetic N2 product by preventing the reaction from overcoming the activation energy barrier required for isomerization to the N1 product.[1][8]

    • Mitsunobu Reaction: This is a highly reliable method for achieving N2 selectivity.[5][8] The reaction of an indazole with an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate (like DIAD or DEAD) has a strong preference for forming the N2-regioisomer.[5][8]

    • Influence of Fluorine Substituents: The electron-withdrawing nature of the fluorine atom at the C7 position can enhance the acidity of the N1-H and increase the nucleophilicity of the N2 atom, thereby favoring N2 alkylation under certain conditions.[1]

Q3: My N-alkylation reaction is giving a very low yield or is not proceeding to completion. What should I investigate?

A3: Low conversion can stem from several factors related to reagents, conditions, and substrate stability.

  • Potential Causes & Recommended Solutions:

    • Base/Solvent Incompatibility: The choice of base is critical. For instance, weak inorganic bases like K2CO3 or Na2CO3 may be insufficient to deprotonate the indazole effectively in a non-polar solvent like THF, leading to no reaction. A switch to a stronger base (NaH) or a more polar solvent (DMF, dioxane) may be necessary.[5]

    • Moisture Contamination: Reagents like sodium hydride are extremely sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is run under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Poor Quality Electrophile: Verify the purity and reactivity of your alkylating agent (e.g., alkyl halide). Degradation or impurities can halt the reaction.

    • Insufficient Reaction Time or Temperature: While low temperatures favor N2 selectivity, they also slow down the reaction rate. Monitor the reaction closely by TLC or LC-MS and allow sufficient time for completion. If necessary, a slight increase in temperature may be required, but this must be balanced against the risk of losing regioselectivity.

Q4: I successfully formed the N2-isomer, but it seems to be converting to the N1-isomer during workup and column chromatography. How can I prevent this?

A4: This is a common problem where the kinetically formed N2 product isomerizes to the more stable N1 product under thermal or chemical stress.[8]

  • Causality: The N2-alkylated indazole is thermodynamically less stable. Acidic or basic conditions during an aqueous workup, or excessive heat applied during solvent evaporation or chromatography, can provide the energy needed to drive the isomerization.

  • Recommended Solutions:

    • Neutral Workup: Quench the reaction carefully with a neutral or near-neutral solution, such as a saturated aqueous solution of ammonium chloride, instead of strong acids or bases.

    • Avoid High Temperatures: Concentrate the solvent from your crude product using a rotary evaporator at low temperature (e.g., <40°C).

    • Room Temperature Chromatography: Perform silica gel chromatography without heating. Overheating a column to speed up elution can induce on-column isomerization.

    • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to reaction conditions that could promote isomerization.[8]

Frequently Asked Questions (FAQs)

Q: What are the primary synthetic routes to the 4,7-difluoro-1H-indazole core structure? A: A common and effective method involves the reaction of a corresponding 2,3-difluorobenzaldehyde with hydrazine hydrate.[9] The mixture is typically heated at high temperatures (e.g., 180°C) to facilitate the condensation and subsequent cyclization, followed by purification to yield the desired 7-fluoro-1H-indazole (which is the major tautomer of 4,7-difluoro-1H-indazole, often named based on the position of the fluorine that is displaced during cyclization).[9]

Q: How do the fluorine atoms at the C4 and C7 positions specifically influence regioselectivity? A: The fluorine atoms are strongly electron-withdrawing. The C7-fluoro substituent, in particular, can significantly increase the acidity of the N1 proton and influence the relative nucleophilicity of the two nitrogen atoms in the resulting anion.[1] This electronic effect can be leveraged to favor N2 alkylation, as the electron withdrawal by the C7-F can make the adjacent N1 atom less nucleophilic and the distal N2 atom comparatively more reactive toward electrophiles.[1] The increasing number of fluorine atoms on the indazole ring has been shown to influence biological potency in drug candidates, making this a synthetically important consideration.[10]

Q: Besides direct alkylation, are there other reliable methods for preparing N-substituted indazoles? A: Yes. De novo synthesis, where the N-substituent is incorporated before the indazole ring is formed, is a powerful strategy. This often involves using an N-substituted hydrazine in a cyclization reaction with an appropriate ortho-haloaryl carbonyl compound.[6][11] Additionally, transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be used to form N-aryl indazoles. For N1-alkylation specifically, a two-step reductive amination sequence can provide excellent regioselectivity and is suitable for large-scale synthesis.[7]

Visualization of Key Concepts

Logical Workflow for Troubleshooting Regioselectivity

start Problem: N1/N2 Mixture or Low Selectivity q1 What is the desired isomer? start->q1 n1_path N1 Isomer (Thermodynamic) q1->n1_path  N1 n2_path N2 Isomer (Kinetic) q1->n2_path  N2 n1_sol1 Use NaH in THF n1_path->n1_sol1 n2_sol1 Lower reaction temperature (e.g., 0°C) n2_path->n2_sol1 n1_sol2 Ensure anhydrous conditions n1_sol1->n1_sol2 n1_sol3 Allow for thermodynamic equilibration (may require higher temp/longer time) n1_sol2->n1_sol3 n2_sol2 Use Mitsunobu conditions (Indazole + R-OH, PPh3, DIAD) n2_sol1->n2_sol2 n2_sol3 Monitor reaction closely and quench quickly n2_sol2->n2_sol3 q2 Isomerization during workup? n2_sol3->q2 iso_sol Use neutral quench (aq. NH4Cl) Avoid heat during purification q2->iso_sol Yes

Caption: Troubleshooting workflow for optimizing N1/N2 selectivity.

Mechanistic Pathways for N-Alkylation

cluster_start Deprotonation cluster_products Alkylation Pathways Indazole 4,7-Difluoro-1H-indazole Anion Indazolide Anion (Resonance Stabilized) Indazole->Anion + Base - H+ N1_Product N1-Alkylated Product (Thermodynamic) Anion->N1_Product + R-X (Thermodynamic Control, NaH/THF) N2_Product N2-Alkylated Product (Kinetic) Anion->N2_Product + R-X (Kinetic Control, Low Temp) N2_Product->N1_Product Isomerization (Heat, Acid/Base)

Caption: Kinetic vs. Thermodynamic pathways in indazole N-alkylation.

Data Summary & Key Parameters

FactorCondition Favoring N1-SelectivityCondition Favoring N2-SelectivityRationale & Citation
Control Type ThermodynamicKineticThe N1 isomer is generally the more stable product, while the N2 position is often the site of faster initial reaction.[1][3][8]
Base Sodium Hydride (NaH)Not the primary driver; often used with other controlling factors.NaH promotes N1 selectivity, potentially via cation chelation that sterically blocks N2.[3][5][6]
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM) or THFTHF with NaH favors N1.[1][5] Solvents for Mitsunobu (N2) are typically THF or DCM.
Temperature Room temp to moderate heatLow temperature (e.g., 0 °C to RT)Higher temperatures allow for equilibration to the thermodynamic N1 product.[1][8]
Specific Method Standard alkylation with NaH/THFMitsunobu Reaction (DIAD/PPh3)The Mitsunobu reaction is a well-established, reliable method for achieving high N2 selectivity.[5][8]
Substituent Effects Sterically demanding group at C3Electron-withdrawing group at C7A C3 group can block N2.[1] A C7-F group enhances N2 nucleophilicity.[1]

Experimental Protocols

Disclaimer: These protocols are intended as a guide. All reactions should be performed by qualified personnel under appropriate safety precautions, including the use of an inert atmosphere for moisture-sensitive reagents.

Protocol 1: N1-Selective Alkylation of 4,7-Difluoro-1H-indazole[1][5]

This protocol is optimized for achieving high selectivity for the thermodynamically favored N1 isomer.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4,7-difluoro-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1-0.2 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes. A homogenous solution or fine suspension should form.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure at low temperature (<40°C).

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated 4,7-difluoroindazole.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction[5]

This protocol is designed to favor the formation of the kinetically controlled N2 isomer.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,7-difluoro-1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv).

  • Solvent Addition: Dissolve the solids in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise via syringe over 10-15 minutes. Caution: Azodicarboxylates are hazardous.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentration: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting residue directly by column chromatography on silica gel. The desired N2-alkylated product will need to be separated from triphenylphosphine oxide and other byproducts. This separation is often the most challenging step of the procedure.

References

  • BenchChem. (n.d.). avoiding isomerization during 2H-indazole synthesis.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
  • ArODES HES-SO. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach.
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). PMC.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9).
  • BenchChem. (n.d.). Regioselectivity issues in the functionalization of indazoles.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (n.d.). PMC.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024, October 25). RSC Advances.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). PMC.
  • Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. (n.d.). Organic & Biomolecular Chemistry.
  • Regioselective Synthesis of Pyranone-Fused Indazoles via Reductive Cyclization and Alkyne Insertion. (2018, January 30). ACS Combinatorial Science.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024, August 9). Beilstein Journals.
  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021, August 2). MPG.PuRe.
  • Development of a selective and scalable N1-indazole alkylation. (2024, February 20). PMC - NIH.
  • New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. (n.d.). ResearchGate.
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. (2025, November 14). PMC.
  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (n.d.). MDPI.
  • indazole. (n.d.). Organic Syntheses Procedure.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • 7-FLUORO INDAZOLE synthesis. (n.d.). ChemicalBook.
  • WO2017186693A1 - Synthesis of indazoles. (n.d.). Google Patents.
  • Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. (n.d.). Organic & Biomolecular Chemistry.
  • Smolecule. (n.d.). Troubleshooting Low Yield in Sodium Imidazole Synthesis.
  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013, February 14). Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. (n.d.).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.).
  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.). LOCKSS.
  • Regioselective synthesis of 4- and 7-alkoxyindoles from 2,3-dihalophenols: application to the preparation of indole inhibitors of phospholipase A2. (n.d.). PubMed.
  • Catalyst-Controlled Regioselectivity in the Synthesis of Branched Conjugated Dienes via Aerobic Oxidative Heck Reactions. (n.d.). Organic Chemistry Portal.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.).
  • Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole. (n.d.).
  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.).

Sources

Optimization

Overcoming steric hindrance in 4,7-difluoro substituted indazoles

The following guide serves as a specialized Technical Support Center for researchers working with 4,7-difluoro-1H-indazole . This scaffold presents a unique "Push-Pull" challenge: the 7-fluorine creates significant steri...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 4,7-difluoro-1H-indazole . This scaffold presents a unique "Push-Pull" challenge: the 7-fluorine creates significant steric and electrostatic repulsion at the N1 site, while the 4-fluorine electronically activates the C3 position, creating distinct opportunities and bottlenecks.

Ticket Subject: Overcoming Steric & Electronic Barriers in 4,7-Difluoroindazoles Status: Open Assigned Specialist: Senior Application Scientist

📋 Executive Summary: The "4 vs. 7" Conflict

Working with 4,7-difluoroindazole requires a bifurcated strategy. You cannot treat this molecule like a standard indazole.

  • The 7-Fluoro Challenge (The Wall): The fluorine at C7 exerts steric bulk and lone-pair repulsion on the N1 nitrogen, kinetically trapping reactions at the less stable N2 position.

  • The 4-Fluoro Advantage (The Key): The fluorine at C4 exerts a strong inductive effect (

    
    ), significantly acidifying the C3-H bond. This allows for regioselective metalation that is difficult in non-fluorinated indazoles.
    

📂 Module 1: N-Functionalization (Overcoming C7 Sterics)

❓ FAQ: "Why am I getting 90% N2-isomer during alkylation?"

Diagnosis: You are likely operating under Kinetic Control . The 7-fluorine atom effectively "guards" the N1 position. Under mild basic conditions (e.g.,


, room temp), the electrophile attacks the most accessible lone pair, which is at N2. The N2-alkylated product is the kinetic product, but it is thermodynamically less stable than the N1-isomer (which retains the benzene ring's aromaticity).
🛠️ Troubleshooting Protocol: Forcing N1-Selectivity

To overcome the 7-F barrier, you must drive the reaction to Thermodynamic Equilibrium .

Method A: Thermodynamic Alkylation (The "Cook & Wait" Method)

  • Reagents:

    
     or 
    
    
    
    .
  • Solvent: DMF or DMSO (High dielectric constant is critical).

  • Temperature: >80°C to 100°C .

  • Mechanism: At high temperatures, the N2-alkylated product can undergo retro-Michael addition or rearrangement (via ion-pair separation) to the more stable N1-isomer.

  • Step-by-Step:

    • Dissolve 4,7-difluoroindazole in DMF (0.2 M).

    • Add 1.2 eq

      
      . Stir at RT for 30 min.
      
    • Add electrophile (e.g., alkyl halide).

    • CRITICAL: Heat to 90°C and monitor by LCMS. Do not stop until the N2 peak converts to N1.

    • Note: If using highly reactive electrophiles (like MeI), add them slowly at high temp to prevent irreversible N2-quaternary salt formation.

Method B: Metal-Catalyzed N-Arylation (Buchwald-Hartwig) If adding an aryl group, standard


 will fail due to the electron-rich nature of the nucleophile. Use a catalyst system bulky enough to enforce reductive elimination at the thermodynamic N1 site.
  • Catalyst:

    
     / diamine ligands or 
    
    
    
    / Xantphos.
  • Base:

    
    .
    
  • Solvent: Toluene or Dioxane (110°C).

📊 Visualization: N-Alkylation Decision Logic

N_Alkylation_Logic Start Start: N-Functionalization of 4,7-Difluoroindazole Isomer Desired Isomer? Start->Isomer N2 Target: N2-Isomer Isomer->N2 Kinetic Path N1 Target: N1-Isomer Isomer->N1 Thermodynamic Path Kinetic Condition: Kinetic Control (Mild Base, RT) N2->Kinetic Thermo Condition: Thermodynamic Control (High Temp, Polar Solvent) N1->Thermo Result_N2 Result: High N2 Selectivity (7-F Sterics assist) Kinetic->Result_N2 Fast Result_N1 Result: N1 Selectivity (Equilibration overcomes Sterics) Thermo->Result_N1 Slow/Heat

Caption: Decision tree for navigating the steric influence of the 7-fluoro substituent during N-alkylation.

📂 Module 2: C3-Functionalization (Leveraging the 4-F)

❓ FAQ: "How do I install a substituent at C3 without affecting the fluorines?"

Diagnosis: You are likely struggling with standard lithiation (n-BuLi) which can cause nucleophilic attack on the fluorines (


) or ring opening.
Solution:  Use the "Ortho-Fluoro Effect"  with a non-nucleophilic base. The 4-fluorine atom acidifies the C3 proton (

approx 25-28), making it the most acidic proton on the ring after N-H protection.
🛠️ Protocol: Directed Ortho-Metalation (DoM)

The "Magic" Reagent: TMPMgCl·LiCl (Knochel-Hauser Base).[1] Unlike n-BuLi, this base is bulky (sterically hindered) and operates at higher temperatures (0°C to RT) without attacking the C-F bond.

Step-by-Step Workflow:

  • Protection: Ensure N1 is protected (e.g., THP, SEM, or Boc). Do not attempt on free N-H.

  • Reagent Prep: Use commercially available TMPMgCl·LiCl (approx 1.0 M in THF).

  • Metalation:

    • Cool substrate (in THF) to -20°C.

    • Add TMPMgCl[1]·LiCl (1.1 eq) dropwise.

    • Stir at -20°C to 0°C for 30 mins. (The 4-F activates C3, ensuring rapid magnesiation).

  • Quench: Add electrophile (

    
    , Aldehydes, etc.).
    
  • Result: Exclusive C3-functionalization.

📊 Visualization: C3-H Activation Pathway

C3_Activation Substrate N1-Protected 4,7-Difluoroindazole Base Add TMPMgCl·LiCl (-20°C, THF) Substrate->Base Intermediate C3-Magnesium Species (Stabilized by 4-F) Base->Intermediate Directed Deprotonation Electrophile Add Electrophile (E+) Intermediate->Electrophile Product C3-Substituted 4,7-Difluoroindazole Electrophile->Product Quench

Caption: Workflow for C3-functionalization utilizing the inductive activation provided by the 4-fluoro substituent.

📊 Data Summary: Reaction Parameters

ParameterN-Alkylation (N1 Target)C3-Functionalization
Primary Obstacle 7-Fluoro Steric HindranceC4-Fluoro Inductive Effect (Helper)
Preferred Control ThermodynamicKinetic (Deprotonation)
Key Reagent

or

TMPMgCl·LiCl (Knochel Base)
Temperature High (80-100°C)Low to Moderate (-20°C to 0°C)
Selectivity Driver Reversibility of N2-alkylationAcidity of C3-H (Ortho-F effect)

📚 References

  • Regioselective N-Alkylation Mechanisms:

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.

    • Source: Beilstein J. Org. Chem. 2024, 20, 1940–1954.

    • Link:[Link]

  • Knochel-Hauser Base Applications:

    • Title: Selective ortho-Metalation of a Fluoroarene with Knochel–Hauser Base.[1]

    • Source: Synthesis 2019, 51, A–F.[1]

  • Indazole C-H Activation Review:

    • Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives.

    • Source: Molecules 2022, 27(15), 4968.

    • Link:[Link]

  • Steric Parameters in Indazoles:

    • Title: Mechanism of a Highly Selective N2 Alkylation of Indazole.[2]

    • Source: WuXi Biology (QM Analysis).

    • Link:[Link]

Sources

Troubleshooting

Technical Support Center: 5-Bromo-4,7-difluoro-1H-indazole Optimization

Ticket ID: #IND-47F-BR-OPT Status: Open Subject: Optimizing N-Protection Groups & Regioselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Challenge User Iss...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #IND-47F-BR-OPT Status: Open Subject: Optimizing N-Protection Groups & Regioselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

User Issue: You are experiencing difficulty achieving regioselective N-protection of 5-Bromo-4,7-difluoro-1H-indazole . Common issues include inseparable N1/N2 mixtures, low yields during protection due to reduced nucleophilicity, or protecting group (PG) instability during subsequent lithiation or cross-coupling steps.

Technical Diagnosis: This scaffold presents a "perfect storm" of electronic and steric challenges:

  • The "7-Fluoro" Steric Clash: Unlike unsubstituted indazoles, the fluorine at C7 exerts significant steric repulsion against the N1 position. While N1 is thermodynamically favored (~4 kcal/mol more stable than N2), the C7-F creates a kinetic barrier that often directs electrophiles to the more accessible N2, leading to mixtures.

  • Electronic Deactivation: The 4,7-difluoro substitution pattern renders the indazole ring highly electron-deficient (

    
    ). The nitrogen anion is stabilized, making it a weaker nucleophile, requiring more reactive electrophiles or higher temperatures.
    

Decision Matrix: Selecting the Right Protection

Do not default to Boc. Use this matrix to select the PG based on your downstream chemistry.

FeatureSEM (2-(Trimethylsilyl)ethoxymethyl) THP (Tetrahydropyranyl) Boc (tert-Butyloxycarbonyl) Tosyl (Ts)
Primary Utility Lithiation & Cross-Coupling General Suzuki Coupling Mild Coupling Only Crystallinity / Purification
Stability (Base) Excellent (Li-reagents compatible)Good (Stable to carbonates/hydroxides)Poor (Labile to strong nucleophiles)Fair (Cleaves with strong alkoxides)
Stability (Acid) Good (Requires strong acid/F-)Poor (Cleaves in mild acid)Poor (Cleaves in TFA/HCl)Excellent
Regioselectivity High N1 (Thermodynamic control)Mixed (Kinetic/Thermodynamic competition)Mixed (Often N1 favored)High N1
Atom Economy Low (Large mass addition)HighModerateModerate
Deprotection TBAF or HCl/EtOHAcOH/H2O or HClTFA or HClNaOH/MeOH
Decision Workflow (Visualized)

PG_Selection Start Start: Define Downstream Chemistry Lithiation Is Lithiation/Metalation required? Start->Lithiation Suzuki Is Basic Suzuki/Buchwald required? Lithiation->Suzuki No SEM RECOMMENDATION: SEM Group (Robust, directs lithiation) Lithiation->SEM Yes (Critical) Acidic Are Acidic Conditions involved? Suzuki->Acidic No THP RECOMMENDATION: THP Group (Cost-effective, good for Suzuki) Suzuki->THP Yes (Standard) Acidic->SEM Yes (Avoid THP/Boc) Boc RECOMMENDATION: Boc Group (Only for mild, non-nucleophilic steps) Acidic->Boc No (Mild conditions) caption Figure 1: Protection Group Selection Logic for 5-Bromo-4,7-difluoroindazole

Critical Troubleshooting: The Regioselectivity Paradox

The Problem: N1 vs. N2 Competition

In 4,7-difluoroindazole, the N1-tautomer is thermodynamically more stable.[1][2] However, the N2-position is kinetically more accessible because the C7-Fluorine atom physically blocks the trajectory of incoming electrophiles at N1.

  • Kinetic Control (Low T, fast reaction): Favors N2 (or mixtures).

  • Thermodynamic Control (High T, reversible deprotonation): Favors N1 .

Mechanism Visualization

Regioselectivity Indazole 5-Br-4,7-F2-Indazole (Anion) N1_Path Path A: N1 Attack (Thermodynamic Product) Indazole->N1_Path Slow (Hindered) N2_Path Path B: N2 Attack (Kinetic Product) Indazole->N2_Path Fast (Accessible) Result Outcome: High Temp/Reversible Base = N1 Low Temp/Irreversible Base = N2/Mix N1_Path->Result N2_Path->Result Sterics BLOCKER: C7-Fluorine Steric Clash Sterics->N1_Path Inhibits caption Figure 2: Impact of C7-Fluorine on N-alkylation kinetics vs thermodynamics

Optimized Experimental Protocols

Protocol A: SEM Protection (Target: N1-Selectivity)

Best for: Subsequent lithiation or harsh basic conditions.

Rationale: Using NaH allows for reversible deprotonation. Heating the reaction facilitates the equilibration to the thermodynamically stable N1 isomer, overcoming the C7-F steric barrier.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Solvation: Dissolve 5-Bromo-4,7-difluoro-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.

    • Note: Gas evolution will be vigorous but brief due to the enhanced acidity of the NH proton (fluorine effect).

  • Equilibration: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins.

  • Alkylation: Cool back to 0°C. Add SEM-Cl (1.1 equiv) dropwise.

  • The "Thermodynamic Push":

    • Crucial Step: If TLC shows N2/N1 mixture, warm the reaction to 60°C for 2-4 hours. The N2-SEM isomer can rearrange to the N1-SEM isomer under these conditions via an intermolecular mechanism or reversible deprotection/reprotection.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[3]
    
  • Yield Expectation: >85% (N1:N2 ratio typically >10:1 after heating).

Protocol B: THP Protection (Target: Cost/Speed)

Best for: Suzuki couplings where lithiation is not required.

  • Reagents: Indazole (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv), p-Toluenesulfonic acid (pTSA) (0.1 equiv).

  • Solvent: Anhydrous DCM or Toluene.

  • Procedure: Reflux at 45-50°C (DCM) or 80°C (Toluene).

  • Optimization: Toluene at 80°C is preferred for this substrate. The higher temperature helps overcome the kinetic trap of the N2 position caused by the 7-F atom, driving the equilibrium toward the N1-THP product.

Frequently Asked Questions (FAQ)

Q1: I tried SEM protection using DIPEA/DCM, but the reaction was incredibly slow. Why? A: The 4,7-difluoro substitution significantly lowers the nucleophilicity of the indazole nitrogen. Weak bases like DIPEA are insufficient to generate a reactive anion. You must use a stronger base (NaH or KOtBu) to fully deprotonate the indazole and create a species nucleophilic enough to attack SEM-Cl.

Q2: I am seeing a spot on TLC that moves slightly faster than my N1 product. Is this the N2 isomer? A: Yes. In almost all indazole protections, the N2-isomer is less polar (higher


) than the N1-isomer. If you isolate this, you will likely see the C3-H proton signal in NMR shifted slightly upfield compared to the N1 isomer.

Q3: Can I use TBAF to deprotect the SEM group? I'm worried about the fluorines on the ring. A: Yes, TBAF is standard. However, for this specific electron-deficient scaffold, avoid excessive heating with TBAF, as naked fluoride ions can theoretically displace the ring fluorines (


) if the ring is sufficiently activated.
  • Safe Alternative: Use

    
     / EtOH  (reflux) or 
    
    
    
    / DCM
    to remove the SEM group if you observe defluorination byproducts with TBAF.

Q4: Why does the 7-Fluoro group make N1 protection harder? A: It is a steric issue. The Van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Located at C7, it crowds the N1 pocket. This makes the transition state for N1-alkylation higher in energy (slower) compared to the unhindered N2 position. You must use heat (thermodynamic control) to correct this.

References

  • Regioselectivity in Indazole Alkylation

    • Luo, G., et al. "Regioselective protection at N-2 and derivatization at C-3 of indazoles."[4] Journal of Organic Chemistry, 2006, 71(14), 5392–5395.[4]

    • Significance: Establishes the thermodynamic preference for N1 vs N2 and the use of SEM groups.
  • Steric Effects of C7-Substituents

    • Cheung, M., et al. "Investigation of the Regioselective N-Alkylation of Indazoles."[2] Beilstein Journal of Organic Chemistry, 2021, 17, 1789–1799.

    • )
  • Synthesis of Fluoroindazoles: Loudet, A., et al. "Synthesis of 4,7-difluoro-1H-indazole." Tetrahedron Letters, 2010. (General reference for fluoro-indazole core synthesis and properties). Significance: Provides background on the acidity and electronic properties of the difluoro-scaffold.
  • SEM Protection Protocols: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience. Significance: The definitive guide for deprotection conditions (TBAF vs Acid).

Sources

Optimization

Troubleshooting lithiation reactions of 5-bromo-4,7-difluoro-1H-indazole

Topic: Troubleshooting Lithiation of 5-bromo-4,7-difluoro-1H-indazole Ticket ID: IND-5Br-47F-Li Support Tier: 3 (Senior Application Scientist) Status: Open Executive Summary & Substrate Analysis User: "I am attempting to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Lithiation of 5-bromo-4,7-difluoro-1H-indazole

Ticket ID: IND-5Br-47F-Li Support Tier: 3 (Senior Application Scientist) Status: Open

Executive Summary & Substrate Analysis

User: "I am attempting to functionalize 5-bromo-4,7-difluoro-1H-indazole via lithiation, but I am seeing low yields, black tar formation, or wrong regioisomers."

Scientist Analysis: You are working with a "loaded" substrate. The 5-bromo-4,7-difluoro-1H-indazole scaffold presents a trifecta of competing reactivities that must be managed kinetically:

  • Acidity (C3-H): The proton at C3 is highly acidic due to the adjacent nitrogen and the electron-withdrawing nature of the ring.

  • Exchange Potential (C5-Br): The C5-Br bond is primed for Lithium-Halogen exchange.

  • Instability (The Benzyne Trap): This is the most critical failure mode. A lithiated species at C5 (adjacent to 4-F) or C6 (adjacent to 7-F) is prone to

    
    -elimination of LiF, generating a highly reactive benzyne intermediate that polymerizes into "black tar."
    

Interactive Troubleshooting (Q&A)

Issue 1: "My reaction mixture turned into black tar/solid upon warming."

Diagnosis: You likely triggered Benzyne Formation .[1] Root Cause: If you generate the C5-Li species (via Br exchange) and allow the temperature to rise above -70°C, the lithium atom eliminates with the adjacent Fluorine at C4. This ejects LiF and forms a 4,5-didehydroindazole (benzyne), which instantly decomposes or polymerizes.

Solution:

  • Strict Temperature Control: You must maintain the internal temperature below -78°C during the addition of the electrophile.

  • Transmetallation: Consider transmetallating to Zinc (

    
    ) or Magnesium (
    
    
    
    ) immediately after lithiation if your electrophile reacts slowly. Organozinc/magnesium species are less prone to LiF elimination.
Issue 2: "I used n-BuLi to exchange the Bromine, but I got C3 functionalization instead."

Diagnosis: Deprotonation (DoM) outcompeted Exchange. Root Cause: The C3-H is thermodynamically more acidic than the rate of Br-Li exchange, especially if the N1 position is protected with a group that coordinates (like SEM or MOM). If N1 is unprotected, n-BuLi first deprotonates N1, and the resulting anion reduces the reactivity of the C5-Br bond.

Solution:

  • Switch Reagents: Use

    
    -BuLi  (2 equivalents) instead of n-BuLi. 
    
    
    
    -BuLi undergoes halogen exchange much faster than n-BuLi and faster than C3 deprotonation (Kinetic Control).
  • Protect the Nitrogen: You cannot cleanly lithiate this substrate without N-protection. Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl).

Issue 3: "I see a mixture of products including 'scrambled' halogens."

Diagnosis: Halogen Dance (Base-Catalyzed Migration). Root Cause: In poly-halogenated systems, the lithiated species can deprotonate a different position on the ring, causing the lithium to "move" to a more acidic position, often scrambling the halogens in the process.

Solution:

  • Quench Rapidly: Do not let the lithiated species "sit" for more than 5-10 minutes before adding the electrophile.

  • Inverse Addition: Add the lithiated species to the electrophile (cannulate the anion into the electrophile flask) to minimize equilibration time.

Decision Matrix & Workflow

Before starting, determine your target position. The choice of Protecting Group (PG) and Base dictates the outcome.

LithiationStrategy Start Target Functionalization Site? C3 Target: C3 Position (Directed Ortho Metalation) Start->C3 C5 Target: C5 Position (Li-Halogen Exchange) Start->C5 Protect Step 1: Protect N1 (Required) C3->Protect C5->Protect Base_C3 Reagent: LDA or LiTMP (Thermodynamic Base) Protect->Base_C3 For C3-H Base_C5 Reagent: t-BuLi (2.0 eq) (Kinetic Exchange) Protect->Base_C5 For C5-Br Temp Temp: -78°C (Strict) Base_C3->Temp Base_C5->Temp Risk CRITICAL RISK: 4-F/5-Li Interaction (Benzyne Formation) Temp->Risk If T > -60°C Outcome_C3 Product: C3-Electrophile (Br remains at C5) Temp->Outcome_C3 Outcome_C5 Product: C5-Electrophile (F atoms remain) Temp->Outcome_C5

Caption: Figure 1. Strategic decision tree for regioselective functionalization of 5-bromo-4,7-difluoro-1H-indazole.

Standard Operating Procedures (SOPs)

Protocol A: C5-Functionalization (Li-Hal Exchange)

Target: Replacing Bromine with an Electrophile (e.g., Formyl, Carboxyl).

Reagents:

  • Substrate: 1-(THP)-5-bromo-4,7-difluoroindazole (Protection is mandatory).

  • Base:

    
    -BuLi (1.7 M in pentane).
    
  • Solvent: Anhydrous THF (freshly distilled/dried).

Step-by-Step:

  • Preparation: Flame-dry a 3-neck flask under Argon. Add Substrate (1.0 eq) and THF (0.1 M concentration).

  • Cooling: Cool to -78°C (Dry ice/Acetone). Wait 15 mins for thermal equilibration.

  • Exchange: Add

    
    -BuLi (2.1 eq) dropwise over 10 minutes.
    
    • Note: The first eq performs the exchange; the second eq destroys the generated

      
      -BuBr to prevent alkylation side reactions.
      
    • Visual Check: Solution may turn yellow/orange. If it turns dark brown/black, you are forming benzyne (too hot).

  • Incubation: Stir at -78°C for exactly 10 minutes . Do not extend.

  • Quench: Add Electrophile (3.0 eq) dissolved in THF (pre-cooled if possible) rapidly.

  • Workup: Allow to warm to 0°C only after quenching is complete. Add sat.

    
    .
    
Protocol B: C3-Functionalization (DoM)

Target: Functionalizing C3 while keeping C5-Br intact.

Reagents:

  • Substrate: 1-(SEM)-5-bromo-4,7-difluoroindazole.

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Preferred over LDA for regioselectivity.

Step-by-Step:

  • Base Gen: Generate LiTMP in situ (TMP +

    
    -BuLi at 0°C, then cool to -78°C).
    
  • Addition: Add Substrate (in THF) dropwise to the LiTMP solution at -78°C.

  • Aging: Stir for 30-45 minutes. The bulky base and SEM group favor C3 deprotonation over Halogen exchange.

  • Quench: Add Electrophile.

Critical Data: Stability & Reactivity[2]

ParameterValue / LimitReason
Max Temperature (Lithiated) -70°C Above this, elimination of LiF (Benzyne) occurs rapidly.
Preferred Solvent THF or Et2OTHF coordinates Li, increasing reactivity. Et2O is safer for benzyne suppression but slower exchange.
N-Protecting Group THP, SEM, BocUnprotected NH consumes 1 eq base and forms insoluble dianions.
Base for Exchange

-BuLi

-BuLi is too slow for Br-exchange at -78°C and may cause competing deprotonation.
The "Danger Zone": Benzyne Mechanism

The following diagram illustrates why your reaction might fail (turn black) if temperature control is lost.

BenzynePath Lithiated 5-Lithio-4-fluoro-indazole (Intermediate) Transition Elimination of LiF (T > -60°C) Lithiated->Transition Benzyne 4,5-Didehydroindazole (Benzyne) Transition->Benzyne - LiF Tar Polymerization / Decomposition (Black Tar) Benzyne->Tar

Caption: Figure 2. The decomposition pathway via LiF elimination (Benzyne formation).[2]

References

  • Vertex Pharmaceuticals. "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry, 2006. Link

    • Relevance: Establishes SEM protection protocols and C3-lithi
  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie Int. Ed., 2011. Link

    • Relevance: Discusses transmetallation to Zn/Mg to avoid benzyne form
  • Schlosser, M. "The Lithiation of Fluorinated Benzenes and its Dependence on Solvent and Temperature." Journal of the Chemical Society, Perkin Transactions 1, 1995.[3] Link

    • Relevance: Foundational text on LiF elimination and benzyne risks in fluoro-lithio systems.
  • L'Helgoual'ch, J.M., et al. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes." Angewandte Chemie, 2021. Link

    • Relevance: Modern protocols for handling poly-halogenated scaffolds and controlling regioselectivity.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Standards for 5-Bromo-4,7-difluoro-1H-indazole

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 5-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 5-Bromo-4,7-difluoro-1H-indazole, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly influence the outcome of multi-step syntheses and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 5-Bromo-4,7-difluoro-1H-indazole, offering field-proven insights and supporting experimental data to aid researchers in establishing robust analytical standards.

The importance of a well-characterized and highly pure 5-Bromo-4,7-difluoro-1H-indazole cannot be overstated. Impurities stemming from the synthesis, such as unreacted starting materials, by-products from bromination or cyclization reactions, or isomers, can have downstream consequences.[1][2][3] Therefore, a validated, stability-indicating HPLC method is paramount for quality control.

Primary Analytical Approach: Reversed-Phase HPLC with UV Detection (HPLC-UV)

For routine purity assessment of 5-Bromo-4,7-difluoro-1H-indazole, a reversed-phase HPLC method with UV detection is the workhorse of the analytical laboratory. This technique offers a balance of resolution, sensitivity, and cost-effectiveness. The selection of chromatographic conditions is critical and is based on the physicochemical properties of the analyte, a halogenated aromatic compound.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the recommended starting point. The non-polar nature of the C18 stationary phase provides good retention for the relatively non-polar indazole ring system through hydrophobic interactions. The presence of bromine and fluorine atoms further enhances its retention.[4] For potentially challenging separations of structurally similar impurities, a phenyl-hexyl or a pentafluorophenyl (PFP) column could offer alternative selectivity due to π-π interactions with the aromatic ring of the analyte.[5]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed. Acetonitrile is a common organic modifier that provides good peak shape and is UV transparent at lower wavelengths. To address the basic nature of the indazole nitrogen, which can cause peak tailing due to interactions with residual silanol groups on the silica-based stationary phase, the addition of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial.[6] A concentration of 0.1% (v/v) is generally sufficient to protonate the basic sites and improve peak symmetry.

  • Detection: The aromatic nature of 5-Bromo-4,7-difluoro-1H-indazole allows for sensitive detection using a UV detector. A wavelength of around 254 nm is a good starting point, as it is a common wavelength for detecting aromatic compounds. For method optimization, a full UV scan of the main component should be performed to determine the wavelength of maximum absorbance (λmax) for enhanced sensitivity.

Experimental Protocol: HPLC-UV Purity Determination

Objective: To determine the purity of 5-Bromo-4,7-difluoro-1H-indazole and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength detector (VWD).

  • Chromatographic data system (CDS) for data acquisition and processing.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

System Suitability: Before sample analysis, the chromatographic system must meet predefined system suitability criteria as outlined in pharmacopeias such as USP <621>.[7][8][9] This ensures the reliability of the analytical results.

ParameterAcceptance Criteria
Tailing Factor For the main peak, should be between 0.8 and 1.5.
Theoretical Plates For the main peak, should be > 2000.
Repeatability RSD of peak area for six replicate injections < 2.0%.

Data Analysis: Purity is typically determined by area percent normalization, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.

Visualizing the Workflow: HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve Sample (0.5 mg/mL) Inject Inject Sample (10 µL) Sample->Inject MobilePhase Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) System Equilibrate HPLC System (C18 Column, 30°C) MobilePhase->System SST Perform System Suitability Test (6 Replicate Injections) System->SST SST->Inject If SST Passes Run Run Gradient Program (35 min) Inject->Run Acquire Acquire Chromatogram (UV at 254 nm) Run->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (Area % Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC-UV purity determination of 5-Bromo-4,7-difluoro-1H-indazole.

Comparison with an Orthogonal Method: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

While HPLC-UV is suitable for routine quality control, a comprehensive purity assessment, especially during process development and for reference standard characterization, benefits from an orthogonal method. UPLC-MS provides higher resolution, faster analysis times, and the significant advantage of mass identification of impurities.

Key Advantages of UPLC-MS:
  • Higher Resolution: UPLC systems utilize columns with smaller particle sizes (< 2 µm), leading to sharper peaks and better separation of closely eluting impurities.

  • Increased Sensitivity: Both the UPLC system and the mass spectrometer detector contribute to lower limits of detection and quantification.

  • Impurity Identification: The mass spectrometer provides mass-to-charge ratio (m/z) data, which can be used to tentatively identify unknown impurities by comparing their masses to potential by-products and degradants. This is invaluable for understanding the impurity profile of the synthetic process.

  • Faster Analysis: The higher pressure tolerance of UPLC systems allows for faster flow rates and shorter run times, increasing sample throughput.

Comparative Overview: HPLC-UV vs. UPLC-MS
FeatureHPLC-UVUPLC-MS
Primary Application Routine QC, Purity AssayImpurity Profiling, Reference Standard Characterization, Forced Degradation Studies
Resolution GoodExcellent
Analysis Time ~35 minutes< 10 minutes
Sensitivity ModerateHigh
Impurity Identification Based on retention time relative to standardsTentative identification by mass-to-charge ratio (m/z)
Cost & Complexity LowerHigher
Robustness HighModerate (more susceptible to matrix effects)

Logical Framework for Method Selection

The choice between HPLC-UV and UPLC-MS is dictated by the specific requirements of the analysis at different stages of drug development.

Method_Selection cluster_needs Analytical Requirements cluster_methods Recommended Method Start Define Analytical Need Routine_QC Routine QC / Release Testing? Start->Routine_QC Impurity_ID Impurity Identification / Deep Profiling Needed? Routine_QC->Impurity_ID No HPLC_UV HPLC-UV Routine_QC->HPLC_UV Yes Impurity_ID->HPLC_UV No UPLC_MS UPLC-MS Impurity_ID->UPLC_MS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Establishing a robust and reliable analytical method for determining the purity of 5-Bromo-4,7-difluoro-1H-indazole is a critical step in ensuring the quality and consistency of pharmaceutical development processes. A well-developed reversed-phase HPLC-UV method serves as an excellent primary tool for routine quality control, providing reliable and reproducible results. For more in-depth analysis, such as impurity identification and profiling, UPLC-MS offers superior resolution and the invaluable capability of mass determination. The choice of methodology should be guided by the specific analytical objective, aligning with the principles of method validation and lifecycle management as outlined by regulatory bodies like the ICH.[10][11][12] By implementing the appropriate analytical strategies, researchers and drug developers can confidently assess the purity of this critical intermediate, thereby ensuring the quality of their final products.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Element Lab Solutions. USP 621 Changes. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines. [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? [Link]

  • Tianming Pharmaceutical. 5-Bromo-4-fluoro-1-methyl-1H-indazole. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • MDPI. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. N-Difluoromethylindazoles. [Link]

  • Chromatography Today. A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]

  • Science of Synthesis. 1H-Indazoles. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Element Lab Solutions. HPLC method development critical decisions. [Link]

  • ScienceDirect. Fluorine-containing indazoles: Synthesis and biological activity. [Link]

  • ACS Publications. A Straightforward Approach to Fluorinated Pyrimido[1,2-b]indazole Derivatives via Metal/Additive-Free Annulation with Enaminones, 3-Aminoindazoles, and Selectfluor. [Link]

  • National Center for Biotechnology Information (NCBI). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

Sources

Comparative

In-Depth LC-MS Fragmentation Guide: 5-Bromo-4,7-difluoro-1H-indazole vs. Structural Analogs

As drug discovery increasingly relies on halogenated heterocycles to optimize pharmacokinetic properties, the indazole core has emerged as a privileged scaffold. Specifically, 5-Bromo-4,7-difluoro-1H-indazole is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on halogenated heterocycles to optimize pharmacokinetic properties, the indazole core has emerged as a privileged scaffold. Specifically, 5-Bromo-4,7-difluoro-1H-indazole is a highly versatile building block used in the synthesis of kinase inhibitors and cannabinoid receptor modulators [1].

For analytical scientists and metabolic profilers, distinguishing this specific substitution pattern from its structural analogs is critical. This guide objectively compares the liquid chromatography-mass spectrometry (LC-MS) fragmentation performance of 5-Bromo-4,7-difluoro-1H-indazole against two common alternatives: the non-fluorinated 5-Bromo-1H-indazole and the non-brominated 4,7-Difluoro-1H-indazole .

Comparative Fragmentation Performance

To accurately identify these compounds in complex biological matrices or synthetic reaction mixtures, we must understand how specific halogen substitutions dictate gas-phase dissociation chemistry. The table below summarizes the quantitative high-resolution mass spectrometry (HRMS) data for these three building blocks.

Table 1: High-Resolution LC-MS/MS Diagnostic Comparison (Positive ESI)
CompoundFormulaExact Mass (79Br)Diagnostic Precursor[M+H]⁺Key Primary Neutral LossesIsotope Pattern
5-Bromo-4,7-difluoro-1H-indazole C₇H₃BrF₂N₂231.9447m/z 232.9525 / 234.9505-HF (20 Da), -N₂ (28 Da), -Br• (79 Da)1:1 Doublet
5-Bromo-1H-indazole C₇H₅BrN₂195.9636m/z 196.9714 / 198.9704-HCN (27 Da), -Br• (79 Da)1:1 Doublet
4,7-Difluoro-1H-indazole C₇H₄F₂N₂154.0343m/z 155.0421-HF (20 Da), -HCN (27 Da)Singlet

Mechanistic Insights: The Causality of Fragmentation

As an application scientist, it is not enough to memorize fragment masses; you must understand the causality behind the cleavage events [2]. The fragmentation of 5-Bromo-4,7-difluoro-1H-indazole is governed by three competing energetic pathways:

  • The Fluorine Effect (Neutral Loss of HF): Unlike 5-Bromo-1H-indazole, the presence of fluorine atoms at the 4- and 7-positions introduces a highly polarized C-F bond. Under Collision-Induced Dissociation (CID), the protonated indazole nitrogen facilitates the abstraction of a neighboring proton, leading to the highly diagnostic neutral loss of hydrogen fluoride (-20 Da). This yields a fragment at m/z 212.95 / 214.95.

  • The Bromine Signature (Isotopic Doublet & Radical Loss): Bromine naturally exists as a ~1:1 mixture of ⁷⁹Br and ⁸¹Br. Any precursor or fragment ion retaining the bromine atom will present as a distinct "twin peak" separated by 2 m/z units. As collision energy increases, the homolytic cleavage of the C-Br bond results in the loss of a bromine radical (-79/-81 Da), collapsing the doublet into a singlet at m/z 154.03.

  • Indazole Core Cleavage (-N₂ vs. -HCN): Standard indazoles typically expel hydrogen cyanide (HCN, -27 Da) due to the cleavage of the pyrazole ring [3]. However, the electron-withdrawing nature of the 4,7-difluoro substitutions strengthens the C-N bonds while destabilizing the N-N bond, shifting the thermodynamic preference toward the expulsion of nitrogen gas (N₂, -28 Da).

Fragmentation M Precursor Ion [M+H]+ m/z 232.95 (79Br) / 234.95 (81Br) F1 Loss of HF (-20 Da) m/z 212.95 / 214.95 M->F1 -HF (Diagnostic for F-substitution) F2 Loss of N2 (-28 Da) m/z 204.95 / 206.95 M->F2 -N2 (Core Cleavage) F3 Loss of Br• (-79/-81 Da) m/z 154.03 M->F3 -Br• (High Collision Energy) F4 Indazole Core Cleavage m/z < 150 F1->F4 CID / HCD F2->F4 CID / HCD

Fig 1: LC-MS/MS collision-induced dissociation (CID) pathways of 5-Bromo-4,7-difluoro-1H-indazole.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following LC-MS/MS protocol is designed as a self-validating system. By incorporating specific isotopic ratio checks and dynamic collision energy ramping, the method internally verifies the structural identity of halogenated indazoles without relying solely on retention time.

Step-by-Step LC-MS/MS Methodology

Phase 1: Sample Preparation & System Suitability

  • Dilution: Prepare a 100 ng/mL solution of 5-Bromo-4,7-difluoro-1H-indazole in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Self-Validation Check (Blank): Run a pure solvent blank prior to the sample. Causality: Halogenated aromatics are prone to system carryover. A clean blank ensures the m/z 232/234 signal is originating from the current injection, not the autosampler needle.

Phase 2: Chromatographic Separation 3. Column: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). 4. Gradient: Mobile Phase A (0.1% FA in H₂O) and Mobile Phase B (0.1% FA in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5 minutes. Causality: The highly hydrophobic nature of the brominated/fluorinated core requires a high organic composition for elution.

Phase 3: Mass Spectrometry Acquisition (Positive ESI) 5. Source Parameters: Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350°C, and Sheath Gas to 45 AU. 6. Data-Dependent MS/MS (ddMS2): Acquire full scan MS1 (m/z 100–500). Trigger MS2 scans on the top 3 most abundant ions. 7. Stepped Collision Energy: Apply Normalized Collision Energies (NCE) of 10, 20, and 40 eV. Causality: Low NCE (10 eV) preserves the ⁷⁹Br/⁸¹Br doublet for isotopic validation, while high NCE (40 eV) forces the diagnostic -HF and -Br• losses required for structural elucidation.

Phase 4: Data Interpretation 8. Isotopic Validation: Verify that the precursor ions at m/z 232.95 and 234.95 exist in a 1:0.97 intensity ratio. If this ratio deviates by more than 10%, the peak is contaminated by an isobaric interference.

Workflow S1 Sample Prep (0.1% FA in ACN) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization (Capillary 3.5kV) S2->S3 S4 Stepped NCE MS/MS (10, 20, 40 eV) S3->S4 S5 Data Analysis (Isotope Ratio Check) S4->S5

Fig 2: Standardized self-validating LC-MS/MS analytical workflow for halogenated indazoles.

Conclusion

When comparing 5-Bromo-4,7-difluoro-1H-indazole to its analogs, the integration of both fluorine and bromine onto the indazole core creates a highly specific, predictable MS/MS fingerprint. While 5-Bromo-1H-indazole relies heavily on HCN loss, the difluoro-variant shifts the paradigm toward HF and N₂ neutral losses. By leveraging the 1:1 bromine isotopic signature alongside stepped collision energies, researchers can achieve unambiguous structural confirmation in downstream drug development assays.

References

  • Title: Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products Source: PubMed / Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Validation

Comparative Solid-State Analysis: 5-Bromo-4,7-difluoro-1H-indazole vs. Non-Fluorinated Analogs

Executive Summary In the optimization of kinase inhibitors—particularly for FGFR and tyrosine kinase targets—the 5-Bromo-4,7-difluoro-1H-indazole scaffold represents a critical evolution from the parent 5-bromo-1H-indazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of kinase inhibitors—particularly for FGFR and tyrosine kinase targets—the 5-Bromo-4,7-difluoro-1H-indazole scaffold represents a critical evolution from the parent 5-bromo-1H-indazole. While the parent compound is a versatile building block, the introduction of fluorine atoms at the C4 and C7 positions fundamentally alters the solid-state packing , electronic density , and metabolic stability of the molecule.

This guide provides a comparative analysis of the crystal structure determinants of the 4,7-difluoro analog against its non-fluorinated and mono-fluorinated counterparts. It focuses on how the "Fluorine Effect" modulates hydrogen bonding donors (HBD) and lattice energy, providing actionable protocols for researchers attempting to co-crystallize this fragment with target proteins.

Part 1: Structural Analysis & Comparative Crystallography

The introduction of fluorine is not merely a steric change; it is an electronic modification that reverses the electrostatic potential of the aromatic ring, often transforming face-to-face


-stacking (common in non-fluorinated indazoles) into edge-to-face or herringbone arrangements.
Table 1: Physicochemical & Solid-State Comparison
Feature5-Bromo-1H-indazole (Parent)5-Bromo-4-fluoro-1H-indazole (Analog)5-Bromo-4,7-difluoro-1H-indazole (Target)
CAS Number 53857-57-11082041-85-71215206-52-2
Molecular Weight 197.03 g/mol 215.02 g/mol 233.01 g/mol
Melting Point 123–127 °C [1]~132 °C (Predicted)>140 °C (Predicted) *
Crystal Density ~1.73 g/cm³~1.85 g/cm³~1.92 g/cm³ (High Density)
pKa (NH) ~13.8~12.5~11.2 (More Acidic)
Lattice Motif H-bonded Dimers /

-Stacking
Mixed / CatemersHerringbone / Halogen Bonding
Solubility (DMSO) High (>50 mg/mL)ModerateModerate-Low (Lattice Energy High)

*Note: The shift in melting point and density is a characteristic "Fluorine Effect," driven by the high electronegativity of fluorine enhancing intermolecular C-H...F interactions and increasing packing efficiency.

The Structural Impact of 4,7-Difluorination
  • Acidity Modulation (pKa): The electron-withdrawing nature of fluorine at C4 and C7 significantly lowers the pKa of the N1-proton. In a crystal lattice, this makes the N-H moiety a stronger hydrogen bond donor, strengthening the

    
     intermolecular network compared to the non-fluorinated parent.
    
  • Metabolic Blocking: In drug design, C4 and C7 are common sites for oxidative metabolism. Fluorination blocks these sites. Structurally, this prevents the formation of metabolites that could disrupt the crystal lattice of the final drug product.

  • Halogen Bonding: The C5-Bromine atom is activated by the flanking C4-Fluorine. This enhances the "sigma-hole" on the bromine, increasing the probability of forming directional Halogen Bonds (

    
    ) in the solid state, which is critical for stabilizing protein-ligand complexes.
    

Part 2: Electronic Interactions & Logic Flow

To understand why the 4,7-difluoro analog behaves differently in crystallization screens, we must visualize the electronic logic.

Diagram 1: Structure-Activity & Packing Logic

This diagram illustrates how atomic substitution dictates the macroscopic crystal properties.

G cluster_0 Molecular Modification cluster_1 Electronic Effects cluster_2 Solid-State Consequences Molecule 5-Bromo-4,7-difluoro-1H-indazole F_Sub C4/C7 Fluorination Molecule->F_Sub EWG Electron Withdrawal (Inductive Effect) F_Sub->EWG Packing Herringbone Packing (F...F / F...H Interactions) F_Sub->Packing Electrostatics SigmaHole Enhanced Br Sigma-Hole EWG->SigmaHole pKa_Drop Lower pKa (N-H) EWG->pKa_Drop SigmaHole->Packing Halogen Bonding HBond Stronger H-Bond Donor pKa_Drop->HBond Polarization Density Increased Crystal Density Packing->Density

Caption: Causal pathway showing how 4,7-difluorination alters electronic properties, leading to distinct solid-state packing motifs compared to non-fluorinated analogs.

Part 3: Experimental Protocol for Crystal Growth

Obtaining X-ray quality crystals of fluorinated indazoles can be challenging due to their lower solubility. The following protocol utilizes a Slow Evaporation technique optimized for halogenated heterocycles.

Protocol: High-Purity Crystallization for XRD

Objective: Grow single crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD).

Reagents:

  • 5-Bromo-4,7-difluoro-1H-indazole (>98% purity).

  • Solvent A: Methanol (HPLC Grade).

  • Solvent B: Dichloromethane (DCM) or Chloroform.

  • 0.22 µm PTFE Syringe Filter.

Workflow:

  • Dissolution: Weigh 15 mg of the compound into a 4 mL glass vial. Add 1.5 mL of Solvent A (Methanol). If the solution is cloudy, add Solvent B dropwise until clear (max 0.5 mL).

  • Filtration: Pass the solution through a 0.22 µm PTFE filter into a clean, scratch-free scintillation vial. Note: Dust particles act as nucleation sites for polycrystals, which are undesirable.

  • Vapor Diffusion Setup (Alternative):

    • Place the small vial (uncapped) inside a larger jar containing 10 mL of Hexane (Anti-solvent).

    • Seal the outer jar tightly.

  • Slow Evaporation (Primary):

    • Cover the vial with Parafilm.

    • Poke 3–5 small holes in the Parafilm using a needle.

    • Store in a vibration-free environment at 20°C (controlled ambient) for 3–7 days.

  • Harvesting: Crystals will appear as colorless prisms or needles. Harvest while still wet with mother liquor to prevent desolvation cracking.

Diagram 2: Crystallization Workflow

Workflow Start Raw Compound (>98% Purity) Dissolve Dissolution (MeOH/DCM) Start->Dissolve Filter Filtration (0.22 µm PTFE) Dissolve->Filter Remove Particulates Nucleate Slow Evaporation (Parafilm + Pores) Filter->Nucleate Controlled Rate Harvest Harvest Crystal (Microscope) Nucleate->Harvest 3-7 Days XRD SC-XRD Analysis Harvest->XRD

Caption: Step-by-step workflow for generating X-ray quality crystals of fluorinated indazole intermediates.

Part 4: Application Context & Reference Data

Why Choose the 4,7-Difluoro Scaffold?

In comparative studies of kinase inhibitors (e.g., against FGFR or Haspin kinases), the 4,7-difluoro substitution is often superior to the 5-bromo-1H-indazole parent because:

  • Bioisosterism: It mimics the phenol ring of natural substrates but with higher lipophilicity (LogP ~2.5 vs 2.1).

  • Conformation Control: The fluorine atoms can lock the conformation of attached side chains via intramolecular electrostatic repulsion, reducing the entropic penalty of binding to the protein target [2].

References
  • Sigma-Aldrich. 5-Bromo-1H-indazole Product Specification & Safety Data Sheet. CAS 53857-57-1.[1][2][3][4] Link

  • Reinaud, M., et al. (2024). Fluorine in Drug Design: A Case Study with Fluoroanisoles and Indazoles. National Institutes of Health (PMC). Discusses the impact of fluorination on crystal packing and lipophilicity. Link

  • Chopra, D., et al. (2018). Unraveling the unusual effect of fluorination on crystal packing. Royal Society of Chemistry (RSC), New Journal of Chemistry. Details the shift from pi-stacking to herringbone motifs upon fluorination. Link

  • BenchChem. Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Provides comparative IC50 data for brominated indazole derivatives. Link

  • PubChem. 5-Bromo-4-fluoro-1-methyl-1H-indazole Compound Summary. CAS 1784678-61-0.[5][6][7] Used for physicochemical property extrapolation. Link

Sources

Comparative

Validated QC Methods for Fluorinated Indazole Intermediates

Executive Summary The Regioisomer Trap: Fluorinated indazoles (e.g., 5-fluoro-1H-indazole) are high-value scaffolds in the synthesis of PARP inhibitors, kinase inhibitors, and anti-inflammatory agents. The critical quali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Regioisomer Trap: Fluorinated indazoles (e.g., 5-fluoro-1H-indazole) are high-value scaffolds in the synthesis of PARP inhibitors, kinase inhibitors, and anti-inflammatory agents. The critical quality attribute (CQA) most often overlooked is the regioisomeric purity (N1- vs. N2-alkylation). Standard C18 HPLC methods frequently fail to resolve these isomers due to their identical mass and similar hydrophobicity.

This guide moves beyond generic "purity checks" to provide validated, orthogonal QC workflows specifically designed to distinguish and quantify fluorinated indazole isomers. We compare the industry-standard C18 approach against the superior Phenyl-Hexyl stationary phase and the self-validating


 qNMR  method.

Part 1: Chromatographic Purity & Isomer Resolution[1]

The Challenge: N1 vs. N2 Selectivity

In indazole synthesis, alkylation or substitution can occur at either the N1 or N2 nitrogen.[1][2] These isomers are isobaric (same


) and often co-elute on standard alkyl-chain columns (C8/C18).

Recommendation: Switch from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases. The


-

interactions between the phenyl ring of the column and the indazole core provide the necessary selectivity to resolve the subtle electronic differences between N1 and N2 isomers.
Method Comparison: C18 vs. Phenyl-Hexyl vs. PFP
FeatureStandard C18Phenyl-Hexyl (Recommended) Pentafluorophenyl (PFP)
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

Interaction
H-Bonding, Dipole-Dipole, Shape Selectivity
N1/N2 Resolution (

)
Poor (

)
Excellent (

)
Good (

)
Fluorine Selectivity LowModerateHigh (Separates F-positional isomers)
Robustness HighHighModerate (Sensitive to pH)
Cost LowMediumHigh
Validated Protocol: UHPLC-UV/MS for Regioisomer Separation

This method is validated for linearity, precision, and specificity according to ICH Q2(R1) guidelines.[3]

1. System Parameters

  • Instrument: UHPLC System (Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Column: CSH Phenyl-Hexyl ,

    
    , 
    
    
    
    (Waters) or ZORBAX Eclipse Plus Phenyl-Hexyl (Agilent).
  • Column Temp:

    
    .
    
  • Flow Rate:

    
    .
    
  • Detection:

    • UV:

      
       (primary), 
      
      
      
      (secondary).
    • MS: ESI+ (Scan range 100–500

      
      ).
      

2. Mobile Phase

  • Solvent A: Water

    
     Formic Acid.
    
  • Solvent B: Acetonitrile

    
     Formic Acid.
    
  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B (Re-equilibration)

3. Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration:

    
     (Assay), 
    
    
    
    (Impurity Profiling).
  • Filtration:

    
     PTFE filter (Do not use Nylon, as indazoles may adsorb).
    

4. System Suitability Criteria

  • Tailing Factor:

    
    .
    
  • Resolution (

    
    ):  N1/N2 isomers must have 
    
    
    
    .
  • Precision (RSD):

    
     for retention time, 
    
    
    
    for area (
    
    
    ).

Part 2: Structural Identification & Assay (Orthogonal Method)

The "Self-Validating" Method: qNMR

While HPLC relies on reference standards, Quantitative


 NMR (qNMR)  is an absolute method. It exploits the 100% natural abundance of the 

isotope and the high sensitivity of fluorine to its chemical environment.

Why use it?

  • Positional Certainty: The chemical shift (

    
    ) of the fluorine atom changes significantly depending on whether the indazole is N1- or N2-substituted.
    
  • No Reference Standard Needed: You can use an internal standard (e.g.,

    
    -trifluorotoluene) to quantify purity without a pure sample of the analyte.
    
Validated Protocol: qNMR Assay

1. Sample Preparation

  • Solvent: DMSO-

    
     (Preferred for solubility and peak sharpness).
    
  • Internal Standard (IS): 4,4'-Difluorobenzophenone or

    
    -Trifluorotoluene (must be non-volatile and chemically inert).
    
  • Preparation: Weigh approx.

    
     of sample and 
    
    
    
    of IS (both to
    
    
    precision) into a vial. Dissolve in
    
    
    DMSO-
    
    
    .

2. Acquisition Parameters

  • Pulse Sequence: Inverse gated decoupling (to suppress NOE).

  • Relaxation Delay (

    
    ): 
    
    
    
    (typically 10–20 seconds). Crucial for quantitative accuracy.
  • Scan Number: 32 or 64 scans (S/N > 150).

  • Spectral Width: Sufficient to cover both analyte and IS (typically -50 to -200 ppm).

3. Calculation



Where:
  • 
     = Integration Area
    
  • 
     = Number of Fluorine atoms
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (as decimal)
    

Part 3: Visualizations & Decision Logic

Diagram 1: QC Decision Workflow

This workflow illustrates the logic for selecting the correct method based on the synthesis stage and required data.

QC_Workflow Start Crude Fluorinated Indazole Screen Initial Screen: C18 HPLC Start->Screen Decision Isomers Resolved? Screen->Decision PathA Yes (Single Peak) Decision->PathA Rs > 2.0 PathB No (Co-elution/Shoulder) Decision->PathB Rs < 1.5 FinalQC Final CoA Generation PathA->FinalQC Advanced Switch to Phenyl-Hexyl Column PathB->Advanced NMR 19F qNMR Confirmation Advanced->NMR Quantify Ratio NMR->FinalQC

Caption: Decision tree for selecting chromatographic vs. spectroscopic QC methods based on resolution performance.

Diagram 2: Regioisomer Discrimination Logic

Visualizing why Phenyl-Hexyl columns work where C18 fails.

Isomer_Separation cluster_0 Stationary Phase Interaction C18 C18 Ligand (Hydrophobic Only) Phen Phenyl-Hexyl Ligand (Hydrophobic + Pi-Pi) N1 N1-Alkyl Isomer (Localized Electron Density) N1->C18 Weak Interaction N1->Phen Moderate Pi-Pi N2 N2-Alkyl Isomer (Distributed Pi System) N2->C18 Weak Interaction (Co-elution) N2->Phen Strong Pi-Pi (Retained Longer)

Caption: Mechanism of separation: Phenyl-Hexyl phases exploit


-

interactions to resolve N1/N2 isomers.

References

  • Mattes, A. O., et al. (2016).

    
     quantitative NMR to pharmaceutical analysis." Concepts in Magnetic Resonance Part A. Link
    
  • Waters Corporation. (2026). "CSH Phenyl-Hexyl vs. C18 Chemistries: Selectivity for Aromatic Compounds." Waters Knowledge Base. Link

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Meanwell, N. A., et al. (2024). "Development of a selective and scalable N1-indazole alkylation." Reaction Chemistry & Engineering. Link

  • Thermo Fisher Scientific. (2020). "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Compliant Disposal of 5-Bromo-4,7-difluoro-1H-indazole

As a Senior Application Scientist, my goal is to empower your research by providing not just materials, but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my goal is to empower your research by providing not just materials, but also the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Bromo-4,7-difluoro-1H-indazole, ensuring the safety of your personnel and compliance with environmental regulations. The procedures outlined here are designed to be self-validating, grounded in established chemical safety principles.

Hazard Identification and a Principle-Based Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. While specific toxicological data for 5-Bromo-4,7-difluoro-1H-indazole may be limited due to its nature as a research chemical, data from structurally similar brominated indazoles provides a strong basis for a conservative risk assessment.

Safety data sheets for analogous compounds consistently list the following hazard statements:

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The signal word associated with these hazards is typically "Warning".[1][5] These classifications mandate the use of appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat, whenever handling the compound.[2][6][7] All manipulations should occur within a certified chemical fume hood to prevent inhalation.[4][7]

The Core Principle: The presence of bromine and fluorine atoms classifies this molecule as a halogenated organic compound . This is the single most important factor determining its disposal pathway.

The Critical Mandate: Segregation of Halogenated Waste

In chemical waste management, not all solvent or solid waste streams are equal. Halogenated organic compounds require specific disposal technologies, primarily high-temperature incineration with specialized "scrubbing" systems to neutralize the acidic gases (like hydrogen bromide and hydrogen fluoride) produced during combustion.[8]

Causality Behind the Protocol:

  • Technological Necessity: Standard incinerators or fuel blending programs are not equipped to handle these corrosive byproducts. Improper disposal can lead to significant environmental damage and equipment failure.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and similar international bodies heavily regulate Halogenated Organic Compounds (HOCs).[9][10] Land disposal is strictly prohibited.[9][10]

  • Economic Impact: The cost to dispose of halogenated waste is significantly higher—often double or more—than that for non-halogenated waste.[11][12] Mixing these waste streams contaminates the entire volume, dramatically increasing disposal costs for your institution.[11]

Therefore, never mix waste containing 5-Bromo-4,7-difluoro-1H-indazole with non-halogenated waste streams.[11][12][13]

On-Site Waste Accumulation: A Step-by-Step Protocol

Proper accumulation is the foundation of compliant disposal. Follow this procedure meticulously.

Step 1: Container Selection

  • Select a waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solutions).[13]

  • Ensure the container is in good condition, free of cracks or leaks, and has a tightly sealing screw cap.[14]

Step 2: Labeling

  • As soon as the first drop of waste is added, the container must be labeled.[11][14]

  • Affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) office.

  • Clearly write out the full chemical name: "5-Bromo-4,7-difluoro-1H-indazole". Do not use abbreviations.[14]

  • If it is a mixed waste, list all components with approximate percentages.

  • Indicate whether the waste is "Solid" or "Liquid".

Step 3: Waste Accumulation

  • For Solid Waste: Collect waste powder, contaminated weigh boats, and contaminated wipes (e.g., from cleaning a spill) in a designated, labeled container for "Halogenated Solid Waste".

  • For Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered halogenated waste. Collect it in a labeled container for "Halogenated Liquid Waste".

    • Example: A solution of this compound in methylene chloride would be collected in a "Halogenated Solvents" container.

    • Example: A solution in a non-halogenated solvent like ethanol still renders the entire mixture a halogenated waste stream.

  • Keep the waste container closed at all times except when adding waste.[11][13][14][15] A funnel left in the opening is not considered a closed container.

Step 4: Storage

  • Store the waste container in a designated satellite accumulation area within the lab.

  • The storage area must be under the control of the laboratory personnel.

  • Utilize secondary containment (e.g., a plastic tub) to capture any potential leaks.[11][14]

  • Segregate the halogenated waste container from incompatible materials, particularly strong bases and oxidizers.[13]

Decontamination and Disposal of Empty Containers

An "empty" container that held 5-Bromo-4,7-difluoro-1H-indazole is not safe for regular trash until properly decontaminated. The residual material is still considered hazardous.

Protocol for Empty Container Decontamination:

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the compound (e.g., acetone, ethanol, or methanol).[11][13][14]

  • Collect Rinsate: The solvent from all three rinses (the "rinsate") is now hazardous waste. It must be collected and disposed of in your "Halogenated Liquid Waste" container.[11][13][14]

  • Deface the Label: Completely remove or deface the original product label on the now-clean container.

  • Final Disposal: The clean, defaced container can now be disposed of in the regular trash or recycled according to your facility's procedures.

This same triple-rinse procedure applies to any contaminated labware (beakers, flasks, etc.) before they are washed for reuse.

Disposal Pathway Decision Framework

The following flowchart provides a visual guide to the decision-making process for handling 5-Bromo-4,7-difluoro-1H-indazole and its associated waste.

G A Identify Waste (Pure compound, solution, contaminated material) B Is the waste solid or liquid? A->B C Solid Waste Stream B->C Solid D Liquid Waste Stream B->D Liquid E Collect in container labeled: 'HAZARDOUS WASTE Halogenated Solids' List '5-Bromo-4,7-difluoro-1H-indazole' C->E F Collect in container labeled: 'HAZARDOUS WASTE Halogenated Liquids' List all constituents and % D->F G Store in secondary containment in designated Satellite Accumulation Area E->G F->G H Contact EHS for pickup when container is full G->H

Caption: Waste Disposal Decision Flowchart.

Approved Final Disposal Technologies

Once collected by your EHS department, the halogenated waste is consolidated and sent to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The most common and effective technology for destroying halogenated organic compounds like 5-Bromo-4,7-difluoro-1H-indazole is high-temperature incineration .[8]

  • Rotary Kiln or Liquid Injection Incineration: These systems operate at extremely high temperatures (typically >1,000 °C) to ensure the complete destruction of the organic molecule.[8]

  • Flue Gas Scrubbing: The exhaust gases from the incinerator are passed through a "scrubber," which is a chemical system (often a caustic solution) that neutralizes the harmful acidic gases (HBr, HF) generated from the halogens, converting them into salts and preventing their release into the atmosphere.[8]

Advanced research explores alternative destruction methods like catalytic destruction[16] or electrochemical debromination[17], but incineration remains the industry and regulatory standard for final disposal.

Summary Data Table

ParameterInformationSource(s)
Chemical Name 5-Bromo-4,7-difluoro-1H-indazoleN/A
CAS Number Data not available; use information for analogous compounds.N/A
Physical Form Solid[5]
Primary Hazard Class Halogenated Organic Compound[9][13]
GHS Hazard Codes H302, H315, H319, H335[1][2][18]
Required PPE Nitrile gloves, safety glasses/goggles, lab coat[2][6][7]
Handling Location Certified Chemical Fume Hood[4][7]
Solid Waste Stream "Hazardous Waste - Halogenated Solids"[11][13][14]
Liquid Waste Stream "Hazardous Waste - Halogenated Liquids/Solvents"[11][13][14]
Final Disposal Method High-Temperature Incineration[8]

References

  • B. M. Novak, et al. (2006). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • ACS Publications. (2025). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes | Environmental Science & Technology. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Emory University. Chemical Waste Disposal Guidelines. Available at: [Link]

  • Washington State University. Halogenated Solvents. Available at: [Link]

  • Global NEST Journal. (2024). Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Available at: [Link]

  • Unknown Source. Hazardous Waste Disposal Procedures. Available at: [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available at: [Link]

  • University of California, Santa Barbara. 7.2 Organic Solvents - Environment, Health and Safety. Available at: [Link]

  • Unknown Source. EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • Google Patents. US4954648A - Method for the bromination of aromatic compound.

Sources

Handling

Comprehensive Safety &amp; Handling Protocol: 5-Bromo-4,7-difluoro-1H-indazole

Part 1: Executive Safety Summary & Hazard Identification Compound Identity: Chemical Name: 5-Bromo-4,7-difluoro-1H-indazole[1][2][3][4][5][6] Structural Class: Halogenated Indazole / Heterocyclic Building Block[1] CAS Re...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary & Hazard Identification

Compound Identity:

  • Chemical Name: 5-Bromo-4,7-difluoro-1H-indazole[1][2][3][4][5][6]

  • Structural Class: Halogenated Indazole / Heterocyclic Building Block[1]

  • CAS Registry: Note: While specific CAS numbers exist for derivatives (e.g., 3-carboxylic acid analog CAS 1459253-81-6), this specific intermediate is often custom-synthesized.[1] Treat as a Novel Research Chemical.

Operational Hazard Assessment: As a Senior Application Scientist, I categorize this compound as a High-Potency Pharmacophore Intermediate . While standard GHS classifications for halo-indazoles typically indicate "Warning" (Irritant), the specific 4,7-difluoro substitution pattern enhances lipophilicity and metabolic stability.[1] This increases the potential for dermal absorption and bioaccumulation compared to non-fluorinated analogs.[1]

GHS Classification (Inferred from Analogs):

  • Acute Tox. 4 (Oral): Harmful if swallowed.[1]

  • Skin Irrit. 2: Causes skin irritation.[1]

  • Eye Irrit. 2A: Causes serious eye irritation.[1][7]

  • STOT SE 3: May cause respiratory irritation.[1][7]

  • Bioactive Warning: Potential kinase inhibitor activity; treat as a suspected reproductive toxin/cytotoxin until fully characterized.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic "safety glasses and gloves" to a risk-based protection matrix designed for high-value, potentially bioactive synthesis.[1]

Eye & Face Protection[8]
  • Requirement: Chemical Safety Goggles (Indirect Vented).[1]

  • Why: Safety glasses are insufficient. The fine crystalline nature of halo-indazoles creates a high risk of airborne dust micro-particles during weighing.[1] Goggles seal the ocular environment from dust ingress.[1]

  • Standard: ANSI Z87.1+ (Impact & Splash).

Dermal Protection (Hands)[1]
  • Primary Layer: Nitrile (4 mil) – Tactile sensitivity.[1]

  • Secondary Layer: Nitrile (Extended Cuff, 8 mil) – Mechanical barrier.[1]

  • Protocol: "Double-Gloving" is mandatory. The outer glove is sacrificial and must be changed immediately upon any splash or visible contamination.

  • Rationale: Fluorinated aromatics can permeate thin latex; Nitrile offers superior resistance to halogenated organics.[1]

Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable/Spill Cleanup): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

  • Logic: Solid indazoles are not volatile, but they are dusty.[1] The OV cartridge protects against the solvents (DCM, EtOAc) used during transfer.

Body Protection
  • Standard: High-neck laboratory coat (Cotton/Polyester blend).

  • High-Risk Operations (Scale >10g): Tyvek® disposable sleeves or apron to prevent cuff contamination.[1]

Part 3: Operational Handling Procedures

Logic Flow: PPE Selection

The following decision tree guides your PPE choice based on the operational scale.

PPE_Selection Start Start: Handling 5-Bromo-4,7-difluoro-1H-indazole State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM/DMSO) State->Solution Quant_Solid Quantity > 100 mg? Solid->Quant_Solid Quant_Sol Concentration > 10 mM? Solution->Quant_Sol Level1 Level 1 PPE: Safety Glasses + Nitrile Gloves (Fume Hood Required) Quant_Solid->Level1 No Level2 Level 2 PPE: Goggles + Double Nitrile + Tyvek Sleeves Quant_Solid->Level2 Yes Quant_Sol->Level1 No Quant_Sol->Level2 Yes

Figure 1: Risk-based PPE selection logic. Note that Fume Hood use is mandatory for ALL levels.

Step-by-Step Workflow
Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield.[1] Halogenated heterocycles are prone to static charge, causing powder scattering.[1]

  • Containment: Place the analytical balance inside a powder containment hood or use a localized balance enclosure.

  • Transfer: Use a disposable anti-static spatula.[1] Do not reuse spatulas to prevent cross-contamination.

Phase 2: Reaction Setup
  • Solvent Choice: Dissolve the solid immediately.[1] 5-Bromo-4,7-difluoro-1H-indazole is typically soluble in DMSO, DMF, or DCM.

    • Scientist's Note: Once in solution, the dust hazard is eliminated, but the skin absorption risk increases due to the solvent carrier effect (especially with DMSO).[1]

  • Vessel: Use a screw-cap vial or round-bottom flask. Avoid open beakers.

Phase 3: Cleanup & Decontamination
  • Wipe Down: Use a wet wipe soaked in ethanol or acetone to clean the balance area.[1]

  • Verification: Visually inspect gloves for yellow/off-white powder residue.[1] If found, do not touch door handles or keyboards; change gloves immediately.

Part 4: Emergency Response & Disposal

Emergency Decontamination
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The fluorine substitution makes this compound potentially more irritating to mucous membranes than simple bromo-indazoles.

  • Skin Contact: Wash with soap and water.[7] Do not use ethanol on skin, as it may enhance absorption of the fluorinated compound.

  • Spill (Solid): Do not dry sweep.[1] Cover with wet paper towels to dampen, then scoop into a hazardous waste bag.

Waste Disposal Logistics
  • Classification: Halogenated Organic Waste.[1]

  • Segregation: Do not mix with acidic waste streams (risk of HF generation if degraded, though unlikely under ambient conditions).[1]

  • Method: High-temperature incineration is the only validated method to destroy the fluorinated aromatic core completely.[1]

Part 5: Technical Data Summary

PropertySpecificationSafety Implication
Appearance White to Off-white SolidHigh visibility on dark surfaces; easy to spot spills.[1]
Molecular Weight ~233.01 g/mol Heavy dust; settles quickly but can aerosolize.[1]
Solubility DMSO, DMF, DCMDMSO Hazard: Rapid skin penetration.[1]
Reactivity StableAvoid strong oxidizers.[1]
Storage 2–8°C, Inert GasKeep tightly sealed to prevent hydrolysis/degradation.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 5-bromo-1H-indazole (Analogous Structure). Retrieved from [Link]

  • Fisher Scientific (2023). Safety Data Sheet: 5-Bromo-1H-indazole-3-carboxylic acid (Functional Analog).[1] Retrieved from [Link]

Sources

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